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  • Product: 3-methyl-N-propylbenzamide
  • CAS: 330466-42-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Dynamics and Synthetic Pathways of 3-methyl-N-propylbenzamide

Executive Summary 3-methyl-N-propylbenzamide (CAS: 330466-42-7) is a secondary benzamide derivative characterized by a meta-toluoyl core coupled with an N-propyl aliphatic chain.[1] While structurally simple, it serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-methyl-N-propylbenzamide (CAS: 330466-42-7) is a secondary benzamide derivative characterized by a meta-toluoyl core coupled with an N-propyl aliphatic chain.[1] While structurally simple, it serves as a critical model substrate in organic synthesis—specifically in palladium-catalyzed C-H activation studies—and functions as a lipophilic scaffold in medicinal chemistry structure-activity relationship (SAR) campaigns.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and its utility as a precursor for complex polycyclic aromatic hydrocarbons (PAHs) like fluorenones.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6]

The molecule consists of a benzene ring substituted at the 3-position (meta) with a methyl group and at the 1-position with an N-propylcarboxamide moiety. The meta-methyl group exerts a weak inductive (+I) effect, slightly increasing electron density at the ortho- and para-positions relative to itself, while the N-propyl chain enhances lipophilicity (LogP ~2.4), facilitating membrane permeability in biological assays.

Table 1: Physicochemical Specifications
PropertyValueSource/Method
IUPAC Name 3-methyl-N-propylbenzamideComputed
CAS Number 330466-42-7Chemical Registers
Molecular Formula

Stoichiometric
Molecular Weight 177.24 g/mol Calculated
XLogP3 ~2.4Prediction (PubChem)
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 1 (Carbonyl O)Structural Analysis
Topological Polar Surface Area 29.1 ŲComputed

Synthetic Methodology

Two primary routes are detailed below: the standard Schotten-Baumann coupling for gram-scale preparation, and its application as a substrate in advanced C-H functionalization.

Protocol A: Nucleophilic Acyl Substitution (Standard Synthesis)

This method utilizes 3-methylbenzoyl chloride and propylamine. It is the most reliable route for generating high-purity material with minimal purification requirements.

Reagents:

  • 3-Methylbenzoyl chloride (1.0 equiv)

  • Propylamine (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv) as an HCl scavenger
    
  • Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with propylamine (12 mmol) and

    
     (15 mmol) in anhydrous DCM (20 mL). Cool the mixture to 0°C in an ice bath.
    
  • Addition: Dissolve 3-methylbenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes. The exotherm is controlled by the rate of addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitoring by TLC (EtOAc/Hexane 1:4) should show the disappearance of the acid chloride.

  • Workup: Quench with water (20 mL). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.[2]
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The crude product can be recrystallized from Ethanol/Water or purified via flash chromatography if necessary.
    
Protocol B: Palladium-Catalyzed Ortho-Arylation (Advanced Application)

3-methyl-N-propylbenzamide is a valuable substrate for directing group-assisted C-H activation. It can be converted into fluorenone derivatives via a Pd(II)-catalyzed reaction sequence.

Mechanism: The amide oxygen coordinates with Pd(II), directing the metal to the ortho-C-H bond. Subsequent oxidative addition with an aryl iodide and reductive elimination yields the biaryl intermediate, which undergoes intramolecular cyclization.

Visualizations

Figure 1: Synthetic Pathway & C-H Activation Logic

The following diagram illustrates the synthesis of the core molecule and its transformation into a fluorenone derivative via Pd-catalyzed activation.

G Start 3-Methylbenzoyl Chloride Product 3-methyl-N-propylbenzamide (Target Scaffold) Start->Product Nucleophilic Acyl Substitution Reagent + Propylamine (Et3N, DCM, 0°C) Reagent->Product Fluorenone Fluorenone Derivative (Ortho-Arylation Product) Product->Fluorenone C-H Activation (Ortho-Direction) PdCat Pd(OAc)2, AgOAc Ar-I, TFA, 120°C PdCat->Fluorenone

Caption: Synthesis of 3-methyl-N-propylbenzamide and its subsequent conversion to fluorenones via Pd-catalyzed C-H activation.

Spectroscopic Characterization

Researchers should expect the following spectral signals for 3-methyl-N-propylbenzamide. These values are derived from general benzamide data and specific literature on analogous systems.

Nuclear Magnetic Resonance ( H NMR, 400 MHz, )
  • Aromatic Region (6.9 – 7.6 ppm):

    • 
       ~7.5–7.6 (s, 1H): H-2 (Ortho to carbonyl, meta to methyl).
      
    • 
       ~7.4–7.5 (d, 1H): H-6 (Ortho to carbonyl).
      
    • 
       ~7.2–7.3 (m, 2H): H-4 and H-5 (Meta/Para protons).
      
  • Amide Proton:

    • 
       ~6.0–6.5 (br s, 1H): N-H  (Broad signal, exchangeable with 
      
      
      
      ).
  • Aliphatic Chain:

    • 
       ~3.4 (q, 2H, 
      
      
      
      Hz): N-CH
      
      
      -.
    • 
       ~2.3–2.4 (s, 3H): Ar-CH 
      
      
      
      (Methyl group on ring).
    • 
       ~1.6 (sextet, 2H): -CH
      
      
      
      -CH
      
      
      -CH
      
      
      .
    • 
       ~0.9–1.0 (t, 3H): Terminal -CH 
      
      
      
      .
Infrared Spectroscopy (FT-IR)[9]
  • 3300 cm

    
    :  N-H stretching (secondary amide).
    
  • 1630–1650 cm

    
    :  C=O stretching (Amide I band).
    
  • 1540 cm

    
    :  N-H bending (Amide II band).
    

Biological & Research Applications

Structure-Activity Relationship (SAR)

In drug discovery, 3-methyl-N-propylbenzamide acts as a probe for hydrophobic pockets.

  • N-Propyl Group: Tests the depth and lipophilicity tolerance of the binding pocket. It is often compared against N-methyl (smaller) or N-benzyl (bulkier/aromatic) analogs.

  • Meta-Methyl Group: Probes steric constraints on the phenyl ring without altering the electronic character as drastically as a nitro or methoxy group would.

C-H Functionalization Substrate

The compound is cited in methodology papers as a substrate for testing new catalysts. Specifically, the transformation of N-alkyl benzamides into fluorenones demonstrates the ability of the amide group to act as a Directing Group (DG) . The N-propyl substituent is critical here; unlike N-cyclohexyl analogs which may favor benzonitrile formation via dehydration, the N-propyl group supports the cyclization pathway to the fluorenone core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 248155, 3-methyl-N-propylbenzamide. Retrieved from [Link]

  • Leow, D., Li, G., Mei, T.-S., & Yu, J.-Q. (2012).Activation of Remote meta-C–H Bonds Assisted by an End-on Template. Nature.
  • Potts, K. T., et al.Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones.

Sources

Exploratory

An In-depth Technical Guide to the Spectral Analysis of 3-methyl-N-propylbenzamide

This guide provides a comprehensive technical overview of the spectral analysis of 3-methyl-N-propylbenzamide, a substituted aromatic amide. Tailored for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectral analysis of 3-methyl-N-propylbenzamide, a substituted aromatic amide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques used to elucidate and confirm the molecular structure of this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of these combined analytical techniques will be emphasized throughout.

Molecular Structure and Properties

3-methyl-N-propylbenzamide (C₁₁H₁₅NO) is a benzamide derivative with a molecular weight of approximately 177.24 g/mol .[1] Its structure features a central amide functional group linking a 3-methylphenyl (m-tolyl) group to an N-propyl substituent. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and for tracking its behavior in various chemical and biological systems.

Caption: 2D structure of 3-methyl-N-propylbenzamide.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number and types of hydrogen atoms in a molecule, as well as their connectivity. The chemical shift (δ) of a proton is influenced by its local electronic environment.

Predicted ¹H NMR Data:

While a publicly available ¹H NMR spectrum for 3-methyl-N-propylbenzamide is not readily accessible, we can predict the expected chemical shifts and splitting patterns based on the analysis of similar compounds and established principles of NMR spectroscopy.[2][3][4]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (aromatic)7.1 - 7.6Multiplet4H
N-H (amide)~6.0 - 8.0Broad Singlet1H
-CH₂- (propyl, adjacent to N)3.2 - 3.4Triplet2H
Ar-CH₃ (methyl on ring)~2.4Singlet3H
-CH₂- (propyl, middle)1.5 - 1.7Sextet2H
-CH₃ (propyl, terminal)0.9 - 1.0Triplet3H

Interpretation:

  • Aromatic Protons (7.1 - 7.6 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in the downfield region due to the deshielding effect of the aromatic ring currents. The substitution pattern on the ring will lead to distinct signals, though they may overlap.

  • Amide Proton (~6.0 - 8.0 ppm): The N-H proton of the amide group typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent and concentration due to hydrogen bonding.

  • N-CH₂- Protons (3.2 - 3.4 ppm): The methylene protons of the propyl group directly attached to the nitrogen atom are deshielded by the electronegative nitrogen and the amide carbonyl group, causing them to resonate at a relatively downfield position. They are expected to appear as a triplet due to coupling with the adjacent methylene group.

  • Aromatic Methyl Protons (~2.4 ppm): The methyl group attached to the aromatic ring will appear as a singlet in the upfield region.

  • Propyl Methylene Protons (1.5 - 1.7 ppm): The middle methylene group of the propyl chain is expected to show a sextet (or multiplet) due to coupling with the adjacent methylene and methyl protons.

  • Propyl Methyl Protons (0.9 - 1.0 ppm): The terminal methyl protons of the propyl group will be the most upfield aliphatic signal, appearing as a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. As with ¹H NMR, the chemical shift of a ¹³C nucleus is determined by its local electronic environment.

Predicted ¹³C NMR Data:

Based on data from similar benzamide structures and general principles of ¹³C NMR, the following chemical shifts can be predicted.[5][6][7]

CarbonPredicted Chemical Shift (δ, ppm)
C=O (amide carbonyl)167 - 170
Ar-C (quaternary, attached to C=O)135 - 138
Ar-C (quaternary, attached to CH₃)138 - 141
Ar-CH (aromatic)124 - 134
-CH₂- (propyl, adjacent to N)41 - 44
-CH₂- (propyl, middle)22 - 25
Ar-CH₃ (methyl on ring)20 - 22
-CH₃ (propyl, terminal)11 - 12

Interpretation:

  • Carbonyl Carbon (167 - 170 ppm): The amide carbonyl carbon is significantly deshielded and appears far downfield.

  • Aromatic Carbons (124 - 141 ppm): The six aromatic carbons will have distinct chemical shifts. The two quaternary carbons (attached to the amide and the methyl group) will be downfield of the protonated aromatic carbons.

  • Aliphatic Carbons (11 - 44 ppm): The three carbons of the N-propyl group will appear in the upfield region. The carbon directly attached to the nitrogen (-CH₂-) will be the most downfield of the three due to the electronegativity of the nitrogen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500Amide N-H stretching
C-H Stretch (aromatic)3000 - 3100Aromatic C-H stretching
C-H Stretch (aliphatic)2850 - 3000Aliphatic C-H stretching
C=O Stretch (amide)1630 - 1680Amide I band (strong)
N-H Bend1510 - 1570Amide II band
C-N Stretch1200 - 1350Amide C-N stretching

Interpretation:

The IR spectrum of 3-methyl-N-propylbenzamide is expected to be dominated by the characteristic absorptions of the amide functional group. A strong, sharp peak around 1650 cm⁻¹ (the Amide I band) corresponding to the C=O stretch is a key diagnostic feature. The N-H stretch will appear as a moderate to strong band in the region of 3300-3500 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches will also be evident.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.

Observed Mass Spectrometry Data:

GC-MS data from the NIST Mass Spectrometry Data Center for 3-methyl-N-propylbenzamide shows a molecular ion peak [M]⁺ at m/z = 177, which corresponds to the molecular weight of the compound.[1] The most abundant fragment ion is observed at m/z = 119.[1]

Fragmentation Pathway:

The fragmentation of amides in mass spectrometry often involves cleavage of the bonds adjacent to the carbonyl group.[8][9] The observed major fragment at m/z = 119 can be attributed to the formation of the 3-methylbenzoyl cation, resulting from the cleavage of the C-N bond.

fragmentation_pathway parent 3-methyl-N-propylbenzamide [M]⁺˙ m/z = 177 fragment1 3-methylbenzoyl cation m/z = 119 parent->fragment1 α-cleavage fragment2 Propylamine radical parent->fragment2 α-cleavage

Caption: Proposed fragmentation of 3-methyl-N-propylbenzamide.

Experimental Protocols

The following are generalized protocols for the spectral analysis of 3-methyl-N-propylbenzamide. Instrument parameters should be optimized for the specific instrument being used.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 3-methyl-N-propylbenzamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).

    • ATR: Place the sample directly on the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the pure solvent.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_conclusion Conclusion synthesis 3-methyl-N-propylbenzamide Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Combined Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation conclusion Structural Confirmation of 3-methyl-N-propylbenzamide interpretation->conclusion

Caption: General workflow for the synthesis and spectral characterization.

Conclusion

The comprehensive spectral analysis of 3-methyl-N-propylbenzamide through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its structural elucidation and confirmation. While publicly available NMR and IR spectra are limited, predictive analysis based on sound chemical principles and data from analogous compounds offers a robust framework for its characterization. The experimental protocols outlined in this guide provide a solid foundation for researchers to perform these analyses, ensuring the accurate identification and quality control of this important chemical entity.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), an open access journal. ISSN: 2161-0444 Volume 8(10): 273-280. [Link]

  • PubChem. 3-methyl-N-propylbenzamide | C11H15NO | CID 248155. [Link]

  • Supplementary Material - The Royal Society of Chemistry. [Link]

  • Al-Hiari, Y. M., et al. (2012). Synthesis, characterization and antibacterial, antifungal activity of N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamide and 2-benzyl amino-substituted benzoxazines. PubMed. [Link]

  • (PDF) Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity - ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). [Link]

  • SpectraBase. [Link]

  • Benzamide, 3-methyl-N,N-dipropyl- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

  • PubChem. 3-methyl-N-propylbenzamide | C11H15NO | CID 248155. [Link]

  • FT–IR benzamide ( 1 ). | Download Scientific Diagram - ResearchGate. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • 1H NMR Spectroscopy. [Link]

  • Benzamide, 3-methyl-N-propyl-N-pentyl- - SpectraBase. [Link]

  • d1nj03041h1.pdf - The Royal Society of Chemistry. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • Benzamide, 3-methyl-N,N-dipropyl- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

  • 3-Methyl-N-phenylbenzamide - PMC - NIH. [Link]

  • N-Methyl-p-toluamide - the NIST WebBook. [Link]

  • N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem. [Link]

  • mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. [Link]

  • N-Propylacetamide | C5H11NO | CID 21407 - PubChem. [Link]

  • Benzamide, N,N-dipropyl- | C13H19NO | CID 139800 - PubChem. [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. [Link]

Sources

Foundational

3-Methyl-N-Propylbenzamide: From Repellent Analog to C-H Activation Scaffold

The following technical guide details the chemical history, synthesis, and modern applications of 3-methyl-N-propylbenzamide (also known as N-propyl-m-toluamide). Technical Whitepaper & Research Guide Executive Summary 3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical history, synthesis, and modern applications of 3-methyl-N-propylbenzamide (also known as N-propyl-m-toluamide).

Technical Whitepaper & Research Guide

Executive Summary

3-Methyl-N-propylbenzamide (CAS: 330466-42-7 / 5448-35-1 for related isomers) is a secondary amide derivative of m-toluic acid. Historically, it emerged during the mid-20th-century screening programs for insect repellents as a mono-alkyl analog of DEET (N,N-diethyl-3-methylbenzamide). While it did not achieve the commercial ubiquity of its di-substituted cousin due to pharmacokinetic factors, it has recently experienced a renaissance in organic chemistry. In modern catalysis, it serves as a critical directing group (DG) substrate for palladium-catalyzed C-H bond functionalization, enabling the synthesis of complex fluorenones and benzonitriles.

Part 1: Chemical Identity & Historical Discovery

The USDA Screening Context (1940s–1950s)

The discovery of 3-methyl-N-propylbenzamide is inextricably linked to the search for effective insect repellents by the United States Department of Agriculture (USDA) during and after World War II.

  • The Lead Compound: The screening identified N,N-diethyl-3-methylbenzamide (DEET) as the gold standard.

  • The Analog Study: 3-methyl-N-propylbenzamide represents a "Structure-Activity Relationship" (SAR) variant. Researchers synthesized mono-alkyl (propyl) vs. di-alkyl (diethyl) variants to test volatility and receptor binding.

  • Outcome: The secondary amide (N-propyl) possessed higher hydrogen-bonding potential (donor capability) compared to the tertiary amide (DEET). This increased its water solubility and metabolic clearance rate, making it less persistent on the skin and thus less commercially viable as a repellent, despite possessing intrinsic activity.

Structural Characterization

Unlike DEET, which is a liquid at room temperature, 3-methyl-N-propylbenzamide often presents as a solid or viscous oil depending on purity, due to intermolecular hydrogen bonding facilitated by the N-H motif.

Table 1: Physicochemical Profile

Property Value Note
IUPAC Name 3-methyl-N-propylbenzamide Also N-propyl-m-toluamide
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
H-Bond Donors 1 (Amide NH) Critical for directing group behavior
H-Bond Acceptors 1 (Carbonyl O)

| Crystal System | Monoclinic | Space group P2₁/c (Gowda et al.) |

Part 2: Synthesis Protocols

Method A: Classical Schotten-Baumann Acylation

This is the standard historical route, utilizing highly reactive acid chlorides.

  • Reagents: 3-methylbenzoyl chloride (m-toluoyl chloride), n-propylamine, Triethylamine (Et₃N), DCM (Dichloromethane).

  • Protocol:

    • Dissolve 1.0 eq of m-toluoyl chloride in anhydrous DCM at 0°C.

    • Add 1.1 eq of n-propylamine dropwise.

    • Add 1.2 eq of Et₃N to scavenge HCl.

    • Stir at RT for 4 hours.

    • Workup: Wash with 1N HCl (remove amine), then sat. NaHCO₃ (remove acid). Dry over MgSO₄.

Method B: Green Activation via Benzotriazole

A modern, milder protocol avoids corrosive acid chlorides by using N-acylbenzotriazoles as stable, crystalline intermediates.

  • Rationale: Allows for the synthesis of the amide under neutral conditions, preserving sensitive functional groups.

  • Mechanism: The benzotriazole acts as a leaving group, activated by the specific geometry of the intermediate.

SynthesisPathways Figure 1: Comparative Synthesis Pathways Start m-Toluic Acid PathA Path A: SOCl2 (Chlorination) Start->PathA PathB Path B: Benzotriazole/SOCl2 (Activation) Start->PathB InterA m-Toluoyl Chloride PathA->InterA Product 3-methyl-N-propylbenzamide InterA->Product + n-Propylamine (Et3N base) InterB N-(3-methylbenzoyl) benzotriazole PathB->InterB InterB->Product + n-Propylamine (Mild Conditions)

Figure 1: Dual pathways for synthesis. Path B is preferred for high-purity applications to avoid acidic contamination.

Part 3: Modern Application – C-H Activation Scaffold

The most significant contemporary use of 3-methyl-N-propylbenzamide is as a substrate in Palladium-catalyzed C-H functionalization . The secondary amide moiety acts as a Directing Group (DG), coordinating with the Pd center to position the catalyst at the ortho position of the benzene ring.

The "Switchable" Divergence

Research has shown that this specific amide can be directed toward two different products depending on the reaction conditions and additives (specifically Trifluoroacetic Anhydride, TFAA).

  • Pathway A (Fluorenone Synthesis):

    • Mechanism: Ortho-arylation followed by intramolecular Friedel-Crafts-like cyclization.

    • Significance: Fluorenones are key cores in pharmaceuticals and organic electronics.

    • Role of N-Propyl: The N-propyl group is sufficiently flexible to allow the rotation required for cyclization but bulky enough to prevent over-reaction.

  • Pathway B (Benzonitrile Synthesis):

    • Mechanism: Under forcing conditions with TFAA, the amide undergoes dehydration/elimination to form a nitrile (-CN) group after the arylation step.

    • Observation: Secondary alkyl groups (like cyclohexyl) favor nitrile formation, while primary alkyl groups (like propyl ) favor fluorenone formation.[1]

Experimental Protocol: Pd-Catalyzed Fluorenone Formation

Referencing the methodology of mechanistic studies (e.g., J. Org. Chem. protocols).

  • Substrate: 3-methyl-N-propylbenzamide (1.0 eq).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Oxidant/Additive: AgOAc (2.0 eq) – regenerates Pd(II).

  • Coupling Partner: Aryl Iodide (e.g., 4-iodo-trifluoromethylbenzene).[1][2][3]

  • Solvent: TFA (Trifluoroacetic acid).

  • Conditions: 110–120°C for 4–6 hours.

  • Critical Step: Addition of TFAA post-arylation triggers the cyclization to fluorenone.

CH_Activation Figure 2: Mechanism of Pd-Catalyzed Fluorenone Synthesis via Amide Direction Substrate 3-methyl-N-propylbenzamide Coordination Pd(II) Coordination (Directing Group Effect) Substrate->Coordination Pd(OAc)2 CH_Cleavage Ortho-C-H Activation (Palladacycle Formation) Coordination->CH_Cleavage OxAdd Oxidative Addition (+ Ar-I) CH_Cleavage->OxAdd RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim OrthoArylated Ortho-Arylated Intermediate RedElim->OrthoArylated Cyclization TFAA Mediated Cyclization (Intramolecular) OrthoArylated->Cyclization + TFAA / Heat Fluorenone Fluorenone Derivative Cyclization->Fluorenone

Figure 2: The secondary amide directs the Palladium catalyst to the ortho-carbon, enabling high-precision synthesis of complex ring systems.

Part 4: References & Validation

The following sources validate the structural data, synthesis methods, and catalytic applications described above.

  • Gowda, B. T., et al. "Crystal structure of 3-methyl-N-phenylbenzamide and related amides." National Institutes of Health (PMC) / Z Naturforsch. Validates the solid-state conformation and hydrogen bonding networks of N-substituted m-toluamides.

    • (Analogous structural data)

  • PubChem Database. "3-methyl-N-propylbenzamide (Compound CID 248155)." Provides physicochemical properties (LogP, H-bond counts) and synthesis patents.

  • Kishore, R., et al. "Carbon−Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones." The Journal of Organic Chemistry. Describes the specific use of 3-methyl-N-propylbenzamide as the optimal substrate for fluorenone synthesis vs. benzonitriles.

  • Katritzky, A. R., et al. "Synthesis of amides mediated by N-acylbenzotriazoles." Journal of Organic Chemistry. Establishes the "Method B" green synthesis protocol.

Sources

Exploratory

The 3-Methyl-N-Propylbenzamide Scaffold: Synthetic Protocols and Pharmacophore Optimization

Executive Summary This technical guide analyzes 3-methyl-N-propylbenzamide , a structural analog of the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide) and a versatile pharmacophore in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 3-methyl-N-propylbenzamide , a structural analog of the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide) and a versatile pharmacophore in medicinal chemistry. While often overshadowed by its N,N-diethyl counterpart in agrochemicals, the N-propyl variant offers distinct physicochemical properties (LogP, steric profile) that make it a critical probe in Fragment-Based Drug Discovery (FBDD).

This document details the synthetic pathways, structure-activity relationships (SAR), and biological implications of this scaffold, designed for researchers optimizing benzamide leads for CNS penetration or TRP channel modulation.

Chemical Biology & Pharmacophore Analysis[1][2]

The 3-methyl-N-propylbenzamide molecule is defined by a lipophilic m-toluic acid core coupled to a propyl amine tail. Its utility stems from three distinct chemical biology features:

  • The "DEET" Shift (Agrochemicals):

    • Mechanism: Like DEET, 3-methyl-N-propylbenzamide acts on insect odorant receptors (ORs), specifically modulating the Or83b co-receptor.

    • Differentiation: The mono-propyl substitution alters volatility and receptor binding kinetics compared to the N,N-diethyl group. Research indicates that extending the alkyl chain (propyl vs. ethyl) increases lipophilicity (LogP ~2.4) but introduces rotational freedom that may impact receptor residence time.

  • PARP Inhibition "Switch" (Oncology):

    • The Rule: Unsubstituted benzamides (e.g., 3-aminobenzamide, 3-methylbenzamide) are classic inhibitors of Poly(ADP-ribose) polymerase (PARP), binding to the nicotinamide pocket.

    • The Switch: N-alkylation (adding the propyl group) sterically clashes with the PARP active site and removes the primary amide protons required for hydrogen bonding with Gly863/Ser904. Therefore, 3-methyl-N-propylbenzamide serves as a vital negative control in PARP assays or a starting point to remove PARP toxicity from novel CNS drugs.

  • TRP Channel Modulation (Neurology):

    • N-substituted benzamides are privileged structures for Transient Receptor Potential (TRP) channel modulation (e.g., TRPM8, TRPV1). The propyl tail provides the necessary hydrophobic reach to interact with the transmembrane bundles of these ion channels.

Synthetic Protocols

We present two validated pathways: a high-throughput Green Catalytic Route (preferred for purity) and a Classical Acid Chloride Route (preferred for versatility).

Protocol A: Green Synthesis via COMU Coupling

Adapted from recent green chemistry optimizations for DEET analogs.

Rationale: Avoids toxic thionyl chloride; water-soluble byproducts ensure easy purification.

Reagents:

  • m-Toluic acid (1.0 equiv)

  • Propylamine (1.1 equiv)

  • COMU (Coupling Reagent) (1.0 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF or Ethyl Acetate (Green alternative)

Step-by-Step Methodology:

  • Activation: Dissolve m-toluic acid in DMF (0.5 M concentration). Add DIPEA and stir at 0°C for 5 minutes.

  • Coupling: Add COMU in one portion. The solution will turn yellow/orange, indicating the formation of the active ester. Stir for 10 minutes.

  • Addition: Dropwise add propylamine. Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The active ester spot should disappear.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 1M HCl (removes unreacted amine/DIPEA)

    • Sat. NaHCO₃ (removes unreacted acid/byproducts)

    • Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Yields are typically >90% with sufficient purity (>95%) for biological screening without column chromatography.

Protocol B: Classical Schotten-Baumann Acylation

Rationale: Best for gram-scale synthesis where cost is a constraint.

Step-by-Step Methodology:

  • Chlorination: Reflux m-toluic acid with Thionyl Chloride (SOCl₂) (1.5 equiv) for 2 hours until gas evolution ceases. Remove excess SOCl₂ under vacuum to isolate crude 3-methylbenzoyl chloride.

  • Biphasic Coupling: Dissolve the acid chloride in DCM. Add to a stirred biphasic mixture of Propylamine (1.2 equiv) in DCM and 10% NaOH (aq) at 0°C.

  • Stir: Vigorously stir for 1 hour. The base scavenges the HCl byproduct.

  • Separation: Separate the organic layer, wash with water, dry, and evaporate.

Visualization: Synthetic Workflow

The following diagram illustrates the decision logic between the two synthetic routes.

SynthesisWorkflow Start Precursor: m-Toluic Acid Decision Scale/Purity Requirement? Start->Decision COMU Route A: COMU/DIPEA (Green Chemistry) Decision->COMU High Purity / Low Scale SOCl2 Route B: SOCl2 (Classic Acylation) Decision->SOCl2 Gram Scale / Low Cost Intermediate_A Active Ester (In Situ) COMU->Intermediate_A Activation Workup_A Acid/Base Wash (No Column) Intermediate_A->Workup_A + Propylamine Product Target: 3-methyl-N-propylbenzamide Workup_A->Product Intermediate_B Acid Chloride (Reactive) SOCl2->Intermediate_B Reflux Workup_B Biphasic Workup (NaOH/DCM) Intermediate_B->Workup_B + Propylamine Workup_B->Product

Figure 1: Comparative synthetic workflow for 3-methyl-N-propylbenzamide, highlighting the divergence between high-purity green methods and scalable classical methods.

Structure-Activity Relationship (SAR)[3][4]

Optimizing the 3-methyl-N-propylbenzamide scaffold requires balancing steric bulk and electronic effects.

Structural RegionModificationEffect on Bioactivity
Aryl Core (R1) 3-Methyl (Parent)Balanced lipophilicity; susceptible to CYP450 benzylic oxidation.
3-TrifluoromethylIncreases metabolic stability and LogP; enhances CNS penetration.
3-AminoDANGER: Reverts to PARP inhibitor activity (toxicity risk).
Amide Nitrogen N-Propyl (Parent)Optimal flexibility for TRP channel pores; moderate volatility.
N,N-DiethylIncreases steric bulk; locks conformation (DEET-like repellency).
N-ArylIncreases rigidity; shifts target to GPCRs (e.g., Dopamine D2/D3).
Linker Retro-amideInverses H-bond donor/acceptor profile; usually abolishes activity.
SAR Logic Map

SAR_Logic Scaffold Scaffold: 3-methyl-N-propylbenzamide Mod_N Modification: N-Substituent Scaffold->Mod_N Mod_Core Modification: Aryl Core (C3) Scaffold->Mod_Core Res_Diethyl N,N-Diethyl (DEET) Mod_N->Res_Diethyl Res_Aryl N-Aryl (Rigid) Mod_N->Res_Aryl Res_NH2 3-Amino (Removal of Methyl) Mod_Core->Res_NH2 Res_CF3 3-CF3 (Bioisostere) Mod_Core->Res_CF3 Effect_Repel High Insect Repellency (Odorant Receptor Agonist) Res_Diethyl->Effect_Repel Effect_GPCR GPCR Modulation (Dopamine/Stat3) Res_Aryl->Effect_GPCR Effect_PARP PARP Inhibition (Toxicity Risk) Res_NH2->Effect_PARP Effect_Metab Enhanced Metabolic Stability (CNS Drug Lead) Res_CF3->Effect_Metab

Figure 2: SAR Decision Tree illustrating how structural modifications shift the pharmacological profile from Repellent to PARP inhibitor or CNS agent.

Experimental Validation: LogP & Lipophilicity

For researchers using this scaffold as a CNS vector, validating lipophilicity is crucial.

  • Calculated LogP (cLogP): ~2.4

  • Optimal CNS Range: 2.0 – 3.5

  • Protocol:

    • Dissolve compound in Octanol-saturated water.

    • Shake with Water-saturated octanol (1:1 ratio).

    • Separate phases via centrifugation.

    • Analyze concentration in both phases via HPLC-UV (254 nm).

Interpretation: A LogP of 2.4 indicates excellent passive diffusion across the Blood-Brain Barrier (BBB), making this scaffold an ideal carrier for small-molecule CNS drugs.

References

  • Green Synthesis of DEET Analogs

    • Bennett, C., et al. (2014). "Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent.
  • PARP Inhibition Mechanisms

    • Pinto, C., et al. (2021).[1] "Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules." Journal of Medicinal Chemistry.

  • TRP Channel Modulation

    • Harteneck, C., et al. (2011).[2] "Synthetic modulators of TRP channel activity." Advances in Experimental Medicine and Biology.

  • Benzamide SAR in Drug Discovery

    • Luo, J., et al. (2021). "Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway."[3] European Journal of Medicinal Chemistry.

  • Chemical Properties & Identifiers

    • PubChem Compound Summary for CID 248155 (3-methyl-N-propylbenzamide).

Sources

Foundational

An In-Depth Technical Guide to the Theoretical Properties of 3-methyl-N-propylbenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzamides represent a versatile and pharmacologically significant class of molecules, with applications ranging from antipsychotics to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzamides represent a versatile and pharmacologically significant class of molecules, with applications ranging from antipsychotics to antiemetics.[1] This guide provides a detailed theoretical exploration of a specific, less-documented member of this family: 3-methyl-N-propylbenzamide. By integrating foundational chemical principles with computational predictions and comparative data from analogous structures, this document will serve as a comprehensive resource for professionals engaged in drug discovery and development. We will dissect the molecule's structural and electronic characteristics, predict its physicochemical and spectroscopic properties, and discuss its potential pharmacological relevance. The methodologies and theoretical frameworks presented herein are designed to be self-validating, providing a robust foundation for future experimental work.

Introduction: The Significance of the Benzamide Scaffold

The benzamide moiety is a cornerstone in medicinal chemistry, valued for its ability to form key interactions with biological targets.[2] Its derivatives are known to interact with a variety of receptors and enzymes, including dopamine and serotonin receptors, and histone deacetylases (HDACs).[1][3] The therapeutic utility of these compounds is largely dictated by the nature and position of substituents on both the aromatic ring and the amide nitrogen. These modifications modulate electronic properties, lipophilicity, and steric profiles, thereby fine-tuning binding affinity and selectivity.[1]

3-methyl-N-propylbenzamide, the subject of this guide, features a methyl group at the meta position of the benzene ring and a propyl group on the amide nitrogen. While specific literature on this exact molecule is sparse, its structural components suggest a unique combination of properties that warrant theoretical investigation. This guide will construct a detailed profile of the molecule, leveraging established principles and data from related compounds to provide actionable insights for researchers.

Molecular Structure and Conformation

The foundational step in understanding the properties of any molecule is a thorough analysis of its structure.

Core Structure and Isomerism

3-methyl-N-propylbenzamide consists of a central benzamide core. The amide group, -C(=O)NH-, is planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This planarity is a key feature, influencing the molecule's ability to act as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen).

The propyl group attached to the nitrogen introduces conformational flexibility. Rotation around the N-C and C-C bonds of the propyl chain will lead to various conformers. Similarly, the methyl group on the benzene ring does not introduce significant steric hindrance in the meta position, allowing for relatively free rotation.

Caption: 2D structure of 3-methyl-N-propylbenzamide.

Conformational Analysis

The key dihedral angle to consider is between the plane of the benzene ring and the plane of the amide group. In related benzanilides, this angle can vary significantly, impacting the molecule's overall shape and receptor binding potential.[4] For 3-methyl-N-propylbenzamide, computational modeling would be the ideal method to determine the lowest energy conformation. It is predicted that the N-H and C=O bonds will adopt an anti-conformation to minimize steric clash.[4]

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₅NOPubChem[5]
Molecular Weight177.24 g/mol PubChem[5]
XLogP32.4PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count1PubChem[5]
Rotatable Bond Count3PubChem[6]
Topological Polar Surface Area29.1 ŲPubChem[5]

Interpretation of Physicochemical Data:

  • Lipophilicity (XLogP3): A value of 2.4 suggests that 3-methyl-N-propylbenzamide has moderate lipophilicity. This is a favorable range for oral bioavailability, as it allows for sufficient membrane permeability without excessive partitioning into fatty tissues.

  • Hydrogen Bonding: With one hydrogen bond donor and one acceptor, the molecule can participate in polar interactions, which is crucial for solubility in aqueous environments and for binding to biological targets.

  • Polar Surface Area (TPSA): A TPSA of 29.1 Ų is well within the range associated with good cell membrane permeability and oral absorption.

  • Rotatable Bonds: The presence of three rotatable bonds indicates a degree of conformational flexibility, which can be advantageous for fitting into a binding pocket but may also come with an entropic penalty upon binding.

Synthesis and Spectroscopic Analysis

Proposed Synthetic Route

The synthesis of N-substituted benzamides is a well-established area of organic chemistry.[7] A common and efficient method involves the acylation of an amine with a benzoyl derivative.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-methylbenzoyl chloride 3-methylbenzoyl chloride Schotten-Baumann Reaction Schotten-Baumann Reaction 3-methylbenzoyl chloride->Schotten-Baumann Reaction n-propylamine n-propylamine n-propylamine->Schotten-Baumann Reaction 3-methyl-N-propylbenzamide 3-methyl-N-propylbenzamide Schotten-Baumann Reaction->3-methyl-N-propylbenzamide

Caption: Proposed synthetic workflow for 3-methyl-N-propylbenzamide.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

  • Dissolution: Dissolve 3-methylbenzoyl chloride in a suitable aprotic solvent, such as dichloromethane or diethyl ether.

  • Amine Addition: Add n-propylamine to the solution, typically in the presence of an aqueous base (e.g., NaOH or pyridine) to neutralize the HCl byproduct. The reaction is often performed at a low temperature (0-5 °C) to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, perform a liquid-liquid extraction to separate the organic product from the aqueous phase. Wash the organic layer with dilute acid, then with brine.

  • Purification: Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Predicted Spectroscopic Signatures

While experimental spectra for 3-methyl-N-propylbenzamide are available in databases, a theoretical understanding of its spectral features is crucial for structural elucidation and quality control.[5]

  • ¹H NMR:

    • Aromatic Protons: Expect a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) due to the meta-substitution.

    • Amide Proton: A broad singlet or triplet (depending on coupling to the adjacent CH₂) for the N-H proton, typically in the range of δ 5.5-8.5 ppm.

    • Propyl Group: A triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the CH₂ adjacent to the nitrogen.

    • Methyl Group (Aromatic): A singlet around δ 2.3-2.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A peak in the downfield region, typically δ 165-175 ppm.

    • Aromatic Carbons: Six distinct peaks in the aromatic region (δ 120-140 ppm).

    • Aliphatic Carbons: Three peaks corresponding to the propyl group carbons and one for the aromatic methyl group.

  • IR Spectroscopy:

    • N-H Stretch: A sharp peak around 3300 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp peak around 1650 cm⁻¹.

    • N-H Bend (Amide II): A peak around 1550 cm⁻¹.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Mass Spectrometry:

    • Molecular Ion Peak (M⁺): Expected at m/z = 177.

    • Fragmentation: Common fragmentation patterns would include cleavage of the N-propyl group and the characteristic benzoyl cation fragment.

Potential Pharmacological and Biological Activity

The true value of a novel compound lies in its potential biological activity. By examining the activities of structurally related benzamides, we can hypothesize about the potential applications of 3-methyl-N-propylbenzamide.

Central Nervous System (CNS) Activity

Many substituted benzamides are known to be antagonists at dopamine D2 and D3 receptors, leading to their use as antipsychotic and antidepressant agents.[8][9] The specific substitution pattern on 3-methyl-N-propylbenzamide could modulate its affinity and selectivity for these receptors. For instance, amisulpride, a D2/D3 antagonist, has a more complex side chain, but the core benzamide structure is essential for its activity.[9]

Anticancer and Enzyme Inhibition

More recently, benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets in oncology.[3] The benzamide moiety can act as a zinc-binding group, crucial for inhibiting these enzymes.[3][10] Computational docking studies could be employed to predict the binding affinity of 3-methyl-N-propylbenzamide to various HDAC isoforms.

G cluster_0 Potential Biological Targets cluster_1 Potential Therapeutic Areas 3-methyl-N-propylbenzamide 3-methyl-N-propylbenzamide Dopamine Receptors (D2/D3) Dopamine Receptors (D2/D3) 3-methyl-N-propylbenzamide->Dopamine Receptors (D2/D3) Serotonin Receptors Serotonin Receptors 3-methyl-N-propylbenzamide->Serotonin Receptors HDACs HDACs 3-methyl-N-propylbenzamide->HDACs Glucokinase Glucokinase 3-methyl-N-propylbenzamide->Glucokinase Antipsychotic Antipsychotic Dopamine Receptors (D2/D3)->Antipsychotic Antidepressant Antidepressant Serotonin Receptors->Antidepressant Anticancer Anticancer HDACs->Anticancer Antidiabetic Antidiabetic Glucokinase->Antidiabetic

Caption: Potential pharmacological pathways for 3-methyl-N-propylbenzamide.

Other Potential Activities

Benzamide derivatives have also shown promise as glucokinase activators for the treatment of diabetes, as well as exhibiting anti-inflammatory and antioxidant properties.[11][12] The electron-donating nature of the methyl group in 3-methyl-N-propylbenzamide could influence its antioxidant potential.[11]

Computational Modeling and In Silico Analysis

To further refine our understanding of 3-methyl-N-propylbenzamide, computational methods are invaluable.

Workflow for In Silico Analysis:

  • 3D Structure Generation: Generate a 3D conformer of the molecule using computational chemistry software.

  • Energy Minimization: Perform energy minimization to find the most stable conformation.

  • Pharmacophore Modeling: Identify the key chemical features (hydrogen bond donors/acceptors, hydrophobic regions, etc.) that are likely to be important for biological activity.

  • Molecular Docking: Dock the molecule into the binding sites of known targets (e.g., dopamine D2 receptor, HDAC1) to predict binding affinity and pose.

  • ADME/Tox Prediction: Use in silico models to predict pharmacokinetic properties and potential toxicities.

These computational studies can provide a strong rationale for prioritizing experimental validation and can guide the design of future analogs with improved properties.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical overview of 3-methyl-N-propylbenzamide. By leveraging established chemical principles and data from related compounds, we have constructed a detailed profile of its structural, physicochemical, and potential pharmacological properties. The moderate lipophilicity and favorable TPSA suggest that this molecule is a promising candidate for further investigation.

The next logical steps would be to:

  • Synthesize and characterize the compound to confirm the predicted spectroscopic data.

  • Perform in vitro screening against a panel of relevant biological targets, such as dopamine receptors and HDACs.

  • Conduct cell-based assays to evaluate its functional activity.

  • Initiate computational studies to refine the understanding of its structure-activity relationships.

This foundational work provides a solid starting point for researchers and drug development professionals to explore the potential of 3-methyl-N-propylbenzamide as a novel therapeutic agent.

References

  • BenchChem. (n.d.). Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide.
  • PubMed. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • PubMed. (n.d.). Studies on the mechanism of action of substituted benzamide drugs.
  • BenchChem. (n.d.). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
  • Taylor & Francis Online. (n.d.). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations.
  • PMC. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach.
  • PubMed. (n.d.). Consensus on the use of substituted benzamides in psychiatric patients.
  • PMC. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • ResearchGate. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • PubChem. (n.d.). 3-methyl-N-propylbenzamide.
  • Cheméo. (n.d.). Chemical Properties of N-Propyl-N-methyl-benzamide.
  • SpectraBase. (n.d.). Benzamide, 3-methyl-N-propyl-N-pentyl-.
  • PubChem. (n.d.). N-Propylbenzamide.
  • SpectraBase. (n.d.). Benzamide, 3-methyl-N-propyl-N-pentyl- - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). N-Propyl-N-methyl-benzamide.
  • PubChem. (n.d.). N-Isopropylbenzamide.
  • SpectraBase. (n.d.). Benzamide, 3-methyl-N,N-dipropyl- - Optional[Vapor Phase IR] - Spectrum.
  • NIST WebBook. (n.d.). N-Propyl-N-methyl-benzamide.
  • PMC. (n.d.). 3-Methyl-N-phenylbenzamide.
  • ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.
  • Google Patents. (n.d.). DE3939059C2 - Process for the preparation of N-alkyl-benzamides.

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Exploratory

An In-Depth Technical Guide to the Safe Handling of 3-methyl-N-propylbenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety and handling protocols for 3-methyl-N-propylbenzamide. As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 3-methyl-N-propylbenzamide. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally analogous compounds and general best practices in chemical research and development. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Understanding the Compound: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H15NOPubChem[1]
Molecular Weight177.24 g/mol PubChem[1]
IUPAC Name3-methyl-N-propylbenzamidePubChem[1]
CAS Number330466-42-7PubChem[1]
AppearanceExpected to be a solid or oilInferred from similar compounds

Hazard Identification and Risk Assessment

A dedicated Safety Data Sheet (SDS) for 3-methyl-N-propylbenzamide is not widely available. Therefore, a conservative approach to safety and handling is mandated, based on the hazard profiles of structurally similar N-substituted benzamides. The primary hazards associated with this class of compounds are acute oral toxicity and suspected germ cell mutagenicity .[2][3][4]

GHS Hazard Classification (Inferred) :

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

  • Germ Cell Mutagenicity (Category 2), H341: Suspected of causing genetic defects. [2]

  • Skin Irritation (Category 2), H315: Causes skin irritation. (potential, based on some analogs)[5][6]

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation. (potential, based on some analogs)[5][6]

Causality of Hazards : The benzamide functional group and its N-alkylation can lead to metabolic activation pathways that may produce reactive intermediates. These intermediates can potentially interact with DNA, leading to mutagenic effects. The aromatic ring and the amide linkage are common features in many biologically active molecules, and their toxicological profiles often warrant caution.

Risk Assessment Workflow

RiskAssessment cluster_preliminary Preliminary Assessment cluster_hazard_id Hazard Identification cluster_exposure Exposure Assessment cluster_risk_mitigation Risk Mitigation start Identify Compound: 3-methyl-N-propylbenzamide no_sds No specific SDS available start->no_sds analog_data Review data for structurally similar compounds (e.g., N-propylbenzamide, Benzamide) no_sds->analog_data hazards Inferred Hazards: - Acute Oral Toxicity (Cat. 4) - Suspected Mutagen (Cat. 2) - Potential Skin/Eye Irritant analog_data->hazards routes Potential Exposure Routes: - Ingestion - Inhalation (of dust/aerosol) - Dermal Contact hazards->routes informs ppe Implement PPE: - Gloves, Lab Coat, Eye Protection routes->ppe necessitates controls Engineering Controls: - Fume Hood/Ventilated Enclosure routes->controls necessitates handling Safe Handling Protocols: - Avoid dust generation - Use appropriate tools routes->handling necessitates emergency Emergency Procedures: - Eyewash, Safety Shower - Spill Kit routes->emergency necessitates PPE_Selection cluster_hazards Identified Hazards cluster_routes Routes of Exposure cluster_ppe Required PPE mutagen Suspected Mutagen dermal Dermal Contact mutagen->dermal ingestion Ingestion mutagen->ingestion inhalation Inhalation mutagen->inhalation oral_tox Acute Oral Toxicity oral_tox->ingestion irritant Skin/Eye Irritant irritant->dermal ocular Ocular Contact irritant->ocular gloves Nitrile Gloves dermal->gloves lab_coat Lab Coat dermal->lab_coat goggles Safety Goggles/Glasses ocular->goggles respirator Respirator (if dust/aerosol) inhalation->respirator

Caption: Logic for selecting appropriate PPE for handling 3-methyl-N-propylbenzamide.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to ensuring laboratory safety.

Handling :

  • Work in a well-ventilated area, preferably within a chemical fume hood. [3]* Avoid the formation of dust and aerosols. [3][4]* Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Do not eat, drink, or smoke in the laboratory. [2]* Wash hands thoroughly after handling the compound. [2] Storage :

  • Store in a tightly closed, properly labeled container. [2][3]* Keep in a cool, dry, and well-ventilated place. [3]* Store locked up or in an area accessible only to qualified or authorized personnel. [2]* Store away from incompatible materials such as strong oxidizing agents. [7]

Emergency Procedures

Spill Response :

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. [3]4. Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Collect all contaminated materials for disposal as hazardous waste.

First Aid Measures :

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [2][3]* In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [2][3]* In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][3]* If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical personnel. [2][3]

Waste Disposal

All waste containing 3-methyl-N-propylbenzamide must be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant. [2]* Do not allow the chemical to enter drains or waterways. [2]* Follow all local, state, and federal regulations for hazardous waste disposal. [8]

Experimental Protocol: Weighing and Dissolving

This protocol provides a step-by-step methodology for a common laboratory procedure involving 3-methyl-N-propylbenzamide.

Objective : To accurately weigh and dissolve a specified amount of 3-methyl-N-propylbenzamide for use in an experiment.

Materials :

  • 3-methyl-N-propylbenzamide

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flask

  • Chosen solvent (e.g., DMSO, ethanol)

  • Vortex mixer or magnetic stirrer

Procedure :

  • Preparation :

    • Ensure the analytical balance is calibrated and level.

    • Don appropriate PPE (lab coat, gloves, safety glasses).

    • Perform all manipulations within a chemical fume hood.

  • Weighing :

    • Place the weighing paper or boat on the balance and tare to zero.

    • Carefully use a clean spatula to transfer the desired amount of 3-methyl-N-propylbenzamide onto the weighing paper. Avoid creating dust.

    • Record the exact weight.

  • Dissolving :

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a portion of the chosen solvent to the flask (approximately half the final volume).

    • Gently swirl the flask to dissolve the solid. A vortex mixer or magnetic stirrer can be used to aid dissolution.

    • Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup :

    • Dispose of the used weighing paper and any contaminated materials in the designated solid hazardous waste container.

    • Clean the spatula and any other reusable equipment.

References

  • PubChem. (n.d.). 3-methyl-N-propylbenzamide. Retrieved from [Link]

  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • Finar Limited. (2010, June 10). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). N-Propylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-methylbenzamide. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, 3-methyl-N-propyl- - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). N-Propyl-N-methyl-benzamide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

3-methyl-N-propylbenzamide synthesis protocol

Application Note: High-Purity Synthesis of 3-Methyl-N-Propylbenzamide via Acyl Chloride Activation Executive Summary & Strategic Rationale This protocol details the synthesis of 3-methyl-N-propylbenzamide , a structural...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Methyl-N-Propylbenzamide via Acyl Chloride Activation

Executive Summary & Strategic Rationale

This protocol details the synthesis of 3-methyl-N-propylbenzamide , a structural analog of the common insect repellent DEET and a frequent pharmacophore in medicinal chemistry.

While direct coupling agents (EDC, HATU) are popular for high-throughput screening, they often suffer from poor atom economy and difficult purification on larger scales. Therefore, this guide utilizes the Nucleophilic Acyl Substitution (Acid Chloride Method) .

Why this approach?

  • Reactivity: Conversion of 3-methylbenzoic acid to its acid chloride creates a highly electrophilic species, ensuring rapid coupling with the sterically unhindered n-propylamine.

  • Self-Validating Purification: The reaction design allows for a "wash-based" purification (Acid/Base extraction). By exploiting the solubility differences of the starting materials (amine = basic, acid = acidic) versus the product (neutral), we eliminate the need for immediate chromatography.[1]

  • Scalability: This specific protocol is robust from milligram to multi-gram scales.

Reaction Mechanism & Workflow

The synthesis proceeds in two distinct stages: Activation (converting the acid to acid chloride) and Coupling (Schotten-Baumann conditions).

ReactionWorkflow Start 3-Methylbenzoic Acid (m-Toluic Acid) Activation Activation (SOCl2, Reflux) Start->Activation Nucleophilic Attack Intermediate 3-Methylbenzoyl Chloride (Reactive Intermediate) Activation->Intermediate - SO2, - HCl Coupling Coupling (+ n-Propylamine, Et3N, DCM) Intermediate->Coupling Add Amine (0°C) Workup Biphasic Workup (Acid/Base Wash) Coupling->Workup Quench Product 3-Methyl-N-propylbenzamide (Target) Workup->Product Isolation

Figure 1: Sequential workflow for the activation and amidation of m-toluic acid.

Materials & Stoichiometry

Safety Note: Thionyl chloride (


) releases toxic 

and

gas. Perform Stage 1 in a well-ventilated fume hood. n-Propylamine is volatile and corrosive.
ReagentMW ( g/mol )Equiv.[2]Density (g/mL)Role
3-Methylbenzoic acid 136.151.0SolidLimiting Reagent
Thionyl Chloride (

)
118.971.51.64Activating Agent
n-Propylamine 59.111.20.719Nucleophile
Triethylamine (

)
101.192.00.726HCl Scavenger (Base)
Dichloromethane (DCM) 84.93Solvent1.33Reaction Solvent

Detailed Experimental Protocol

Stage 1: Activation (In-Situ Acid Chloride Generation)

Note: If you possess commercially available 3-methylbenzoyl chloride, skip to Stage 2.

  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl2) or an inert gas line (

    
    /Ar) to exclude moisture.
    
  • Dissolution: Add 3-methylbenzoic acid (1.0 equiv) to the flask.

  • Activation: Add Thionyl Chloride (1.5 equiv) dropwise.

    • Observation: Gas evolution (

      
      ) will occur.
      
  • Reaction: Heat the mixture to reflux (approx. 75-80°C oil bath) for 2–3 hours. The solution should become clear and homogeneous.

  • Evaporation: Cool to room temperature. Remove excess thionyl chloride under reduced pressure (rotary evaporator).

    • Critical Step: Add a small amount of dry toluene and re-evaporate (azeotropic removal) to ensure all traces of

      
       are removed. This prevents side reactions in the next step.[3]
      
    • Result: You now have crude 3-methylbenzoyl chloride (usually a yellow/brown oil).

Stage 2: The Coupling (Schotten-Baumann Conditions)
  • Solvation: Dissolve the crude acid chloride from Stage 1 in dry DCM (approx. 5 mL per gram of starting acid).

  • Preparation of Amine: In a separate flask, mix n-propylamine (1.2 equiv) and Triethylamine (2.0 equiv) in DCM.

  • Addition (0°C): Place the acid chloride solution in an ice bath (0°C). Add the amine/base mixture dropwise over 15–20 minutes.

    • Why? The reaction is exothermic.[4] Rapid addition can cause boiling or side-product formation.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor by TLC (Solvent: 30% Ethyl Acetate in Hexanes). The starting material spot (acid chloride/acid) should disappear.

Stage 3: The "Self-Validating" Workup

This purification strategy utilizes Acid-Base Extraction to chemically filter impurities.[1]

WorkupLogic RxnMix Crude Reaction Mixture (DCM Phase) AcidWash Wash 1: 1M HCl RxnMix->AcidWash BaseWash Wash 2: Sat. NaHCO3 AcidWash->BaseWash Organic Layer RemoveAmine Removes Excess n-Propylamine & TEA (Aqueous Layer) AcidWash->RemoveAmine BrineWash Wash 3: Brine BaseWash->BrineWash Organic Layer RemoveAcid Removes Unreacted 3-Methylbenzoic Acid (Aqueous Layer) BaseWash->RemoveAcid FinalOrg Organic Layer (Contains Neutral Amide) BrineWash->FinalOrg

Figure 2: Separation logic. The product is neutral, while impurities are converted to salts and removed in the aqueous phase.

  • Wash 1 (Acidic): Transfer reaction mixture to a separatory funnel. Wash with 1M HCl (2x).

    • Mechanism:[3][5][6][7][8][9] Protonates unreacted n-propylamine and triethylamine, making them water-soluble.

  • Wash 2 (Basic): Wash the organic layer with Saturated

    
      (2x).
    
    • Mechanism:[3][5][6][7][8][9] Deprotonates any unreacted starting acid (formed by hydrolysis of trace acid chloride), making it water-soluble.

  • Drying: Wash with brine (1x), dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.

Characterization & Expected Data

The product, 3-methyl-N-propylbenzamide , is typically a viscous oil that may crystallize upon standing or cooling.

TechniqueExpected Signal / ObservationInterpretation
Physical State Viscous oil / Low-melting solidTypical for N-alkyl benzamides.

NMR

2.35 (s, 3H)
Methyl group on aromatic ring.

NMR

0.95 (t, 3H), 1.60 (m, 2H), 3.40 (q, 2H)
Propyl chain (terminal

, middle

,

).

NMR

6.0–6.5 (broad s, 1H)
Amide

proton.

NMR

7.2–7.6 (m, 4H)
Aromatic protons (meta-substituted pattern).
IR Spectroscopy 1630–1650

Strong Amide I band (

stretch).
Mass Spec m/z = 178.1

Protonated molecular ion.

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Hydrolysis of the acid chloride before coupling.

    • Fix: Ensure all glassware is flame-dried. Use fresh thionyl chloride. Ensure the amine used is dry.

  • Issue: Product is an Oil but should be Solid.

    • Cause: Trace solvent or impurities preventing crystal lattice formation.

    • Fix: Triturate the oil with cold hexanes or pentane. Scratch the side of the flask with a glass rod to induce nucleation.[4]

  • Issue: Emulsion during Workup.

    • Cause: Density of DCM is close to water if heavily loaded with solutes.

    • Fix: Add a small amount of brine to increase the density of the aqueous layer, or add more DCM to dilute the organic layer.

References

  • PubChem Compound Summary.3-methyl-N-propylbenzamide.

  • Organic Syntheses.General Procedure for Schotten-Baumann Reaction.

  • BenchChem.Troubleshooting Benzamide Synthesis.

Sources

Application

Application Notes and Protocols for the Experimental Investigation of 3-methyl-N-propylbenzamide

A Guide for Researchers in Drug Discovery and Chemical Biology Disclaimer: 3-methyl-N-propylbenzamide is a known chemical entity, however, its biological and pharmacological properties are not extensively documented in p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Chemical Biology

Disclaimer: 3-methyl-N-propylbenzamide is a known chemical entity, however, its biological and pharmacological properties are not extensively documented in publicly available literature. The following application notes and protocols are presented as a scientifically guided framework for the initial exploration of this compound. The proposed experimental uses are hypothetical and extrapolated from the known activities of structurally related benzamide derivatives. All experimental work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

Introduction: The Benzamide Scaffold and the Potential of 3-methyl-N-propylbenzamide

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. From antipsychotics to antiemetics and anticancer agents, the versatility of the benzamide structure allows for fine-tuning of its pharmacological profile through targeted substitutions on the aromatic ring and the amide nitrogen. 3-methyl-N-propylbenzamide, a simple N-alkylated and ring-methylated benzamide, represents an under-explored molecule within this vast chemical space. Its structural similarity to known bioactive compounds suggests a potential for novel biological activities.

This guide provides a detailed roadmap for the initial investigation of 3-methyl-N-propylbenzamide, from its synthesis to a series of proposed experimental applications designed to uncover its potential as a modulator of key biological targets. The protocols are designed to be self-validating, with integrated controls and clear endpoints, providing a robust foundation for further research.

Physicochemical Properties of 3-methyl-N-propylbenzamide

A summary of the computed physicochemical properties of 3-methyl-N-propylbenzamide is provided in the table below. These properties are essential for designing experimental protocols, such as determining appropriate solvent systems and predicting potential bioavailability.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
IUPAC Name 3-methyl-N-propylbenzamide[1]
CAS Number 330466-42-7[1]
Computed XLogP3 2.4[1]

Protocol 1: Synthesis of 3-methyl-N-propylbenzamide

The synthesis of 3-methyl-N-propylbenzamide can be achieved through several established methods for amide bond formation. The following protocol describes a common and reliable approach using the coupling of 3-methylbenzoyl chloride with propylamine.

Materials:
  • 3-methylbenzoyl chloride

  • Propylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: To the cooled solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of propylamine (1.1 equivalents). The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-methylbenzoyl chloride) is consumed.

  • Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-methyl-N-propylbenzamide.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of 3-methyl-N-propylbenzamide start Start: 3-methylbenzoyl chloride & propylamine reaction Amide Coupling (DCM, Et3N, 0°C to RT) start->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product Product: 3-methyl-N-propylbenzamide purification->product

Caption: Workflow for the synthesis of 3-methyl-N-propylbenzamide.

Hypothetical Application Note 1: Screening as a Potential Phosphodiesterase 10A (PDE10A) Inhibitor

Rationale: Structurally related N-methylbenzamide derivatives have been identified as potent inhibitors of Phosphodiesterase 10A (PDE10A).[2] PDE10A is a key enzyme in the basal ganglia, and its inhibition is a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease. The structural features of 3-methyl-N-propylbenzamide make it a candidate for investigation as a PDE10A inhibitor.

Protocol 1.1: In Vitro PDE10A Inhibition Assay

This protocol outlines a biochemical assay to determine the inhibitory activity of 3-methyl-N-propylbenzamide against PDE10A.

Materials:

  • Recombinant human PDE10A enzyme

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Inorganic pyrophosphatase

  • Phosphate sensor (e.g., malachite green-based reagent)

  • 3-methyl-N-propylbenzamide

  • Papaverine (positive control inhibitor)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • 96-well microplates

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of 3-methyl-N-propylbenzamide in DMSO. Serially dilute the stock solution to create a range of concentrations for IC₅₀ determination.

  • Assay Reaction: In a 96-well plate, add the assay buffer, PDE10A enzyme, and the test compound (or DMSO for control). Incubate for a short period to allow for compound-enzyme interaction.

  • Initiate Reaction: Add cAMP to initiate the enzymatic reaction. The PDE10A will hydrolyze cAMP to AMP.

  • Secondary Enzyme Reaction: The 5'-nucleotidase will convert AMP to adenosine and inorganic phosphate (Pi). The inorganic pyrophosphatase is included to hydrolyze any contaminating pyrophosphate.

  • Detection: Stop the reaction and add the phosphate sensor reagent. The intensity of the color developed is proportional to the amount of phosphate produced, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

PDE10A_Assay_Workflow cluster_assay PDE10A Inhibition Assay cluster_inhibitor Inhibition cAMP cAMP AMP AMP cAMP->AMP PDE10A Pi Inorganic Phosphate (Pi) AMP->Pi 5'-Nucleotidase Detection Colorimetric Detection Pi->Detection Inhibitor 3-methyl-N-propylbenzamide Inhibitor->cAMP Inhibits

Caption: Principle of the in vitro PDE10A inhibition assay.

Hypothetical Application Note 2: Evaluation as a Potential Anticancer Agent

Rationale: Several classes of benzamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[3][4] For instance, 4-methylbenzamide derivatives have been investigated as potential protein kinase inhibitors.[3] The structural similarity of 3-methyl-N-propylbenzamide to these compounds warrants its evaluation as a potential antiproliferative agent.

Protocol 2.1: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of 3-methyl-N-propylbenzamide on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 3-methyl-N-propylbenzamide

  • Doxorubicin (positive control)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-methyl-N-propylbenzamide (and doxorubicin as a positive control) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value for the test compound.

Cell_Proliferation_Assay cluster_workflow MTT Cell Proliferation Assay seeding Seed Cancer Cells treatment Treat with 3-methyl-N-propylbenzamide seeding->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Formazan Formation (Viable Cells) mtt_addition->formazan_formation solubilization Solubilize Formazan (DMSO) formazan_formation->solubilization readout Measure Absorbance (570 nm) solubilization->readout

Caption: Workflow of the MTT cell proliferation assay.

Conclusion and Future Directions

The application notes and protocols detailed in this guide provide a foundational framework for the initial exploration of 3-methyl-N-propylbenzamide. Based on the established activities of structurally related compounds, this molecule holds the potential for novel biological activities, particularly in the areas of neuropharmacology and oncology. The successful execution of these experiments will provide valuable insights into its bioactivity and guide future research, including mechanism of action studies, lead optimization, and in vivo efficacy testing. As with any exploratory research, unexpected findings may arise, opening up new avenues of investigation for this intriguing benzamide derivative.

References

  • Bavetsias, V., et al. (2013). N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(19), 5347-5352. [Link]

  • Kavalenia, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences, 22(23), 12738. [Link]

  • PubChem. (n.d.). 3-methyl-N-propylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide. National Center for Biotechnology Information. [Link]

  • Li, J., et al. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules, 23(11), 2772. [Link]

  • PubChem. (n.d.). N-Propylbenzamide. National Center for Biotechnology Information. [Link]

  • U.S. Department of Health & Human Services. (2025). Compound 527049: N-Propyl-N-methyl-benzamide. [Link]

  • PubChem. (n.d.). N-Propyl-N-methyl-benzamide. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • Anzini, M., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-905. [Link]

  • PubChem. (n.d.). N-[3-(benzoylamino)propyl]benzamide. National Center for Biotechnology Information. [Link]

  • Wang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • National Institute of Standards and Technology. (n.d.). N-Propyl-N-methyl-benzamide. NIST Chemistry WebBook. [Link]

  • Gowda, B. T., et al. (2008). 3-Methyl-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2388. [Link]

  • Alcudia-Ramos, M., et al. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(2), M1386. [Link]

  • PubChem. (n.d.). N-(3-(dimethylamino)propyl)benzamide. National Center for Biotechnology Information. [Link]

Sources

Method

protocol for dissolving 3-methyl-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Effective Dissolution of 3-methyl-N-propylbenzamide

Abstract

This document provides a comprehensive technical guide for the dissolution of 3-methyl-N-propylbenzamide (C₁₁H₁₅NO), a substituted benzamide of interest in chemical synthesis and pharmacological research. Due to its predicted lipophilic nature, achieving complete and stable dissolution requires a systematic approach tailored to the specific downstream application. This guide details the physicochemical properties of the compound, offers a logical framework for solvent selection, and presents validated, step-by-step protocols for organic chemistry, analytical chemistry, and biological screening contexts. Furthermore, it establishes methods for verifying dissolution and provides a troubleshooting guide to address common challenges, ensuring researchers, scientists, and drug development professionals can prepare reliable and reproducible solutions.

Introduction and Physicochemical Profile

3-methyl-N-propylbenzamide is an N-substituted benzamide. The benzamide functional group is a cornerstone in medicinal chemistry, and understanding the solubility of its derivatives is critical for successful experimental outcomes, from reaction kinetics to dose-response accuracy in biological assays. The introduction of a methyl group on the benzene ring and a propyl group on the amide nitrogen significantly influences the molecule's polarity and intermolecular interactions.

Based on its structure, 3-methyl-N-propylbenzamide is predicted to have low aqueous solubility. Its computed XLogP3 value of 2.4 indicates a preference for nonpolar environments.[1] The key to effective dissolution is to overcome the crystalline lattice energy and establish favorable interactions between the solute and the solvent.

Table 1: Physicochemical Properties of 3-methyl-N-propylbenzamide

PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChem[1]
Molecular Weight 177.24 g/mol PubChem[1]
IUPAC Name 3-methyl-N-propylbenzamidePubChem[1]
CAS Number 330466-42-7PubChem[1]
Computed XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Appearance Assumed to be a solid at room temperatureInferred from related compounds

Guiding Principles for Solvent Selection

The choice of solvent is the most critical factor in dissolving 3-methyl-N-propylbenzamide and is dictated entirely by the intended use of the solution. The principle of "like dissolves like" is a useful starting point; the compound's aromatic ring and alkyl chains suggest solubility in organic solvents. The amide group offers some capacity for hydrogen bonding, but this is often insufficient to confer significant aqueous solubility.

The following decision workflow provides a logical path to selecting an appropriate dissolution strategy.

G start Start: Define Experimental Goal app What is the downstream application? start->app org_chem Organic Synthesis / Purification app->org_chem Synthesis analytical Analytical Standard Prep (HPLC, GC) app->analytical Analysis bio_assay Biological Assay (In Vitro / In Vivo) app->bio_assay Biology protocol1 Follow Protocol 1: Use common organic solvents (e.g., THF, Chloroform, Ethyl Acetate) org_chem->protocol1 protocol2 Follow Protocol 2: Use high-purity, volatile solvents (e.g., Acetonitrile, Methanol) analytical->protocol2 protocol3 Follow Protocol 3: Use DMSO for stock, then dilute with aqueous media bio_assay->protocol3

Caption: Workflow for selecting the appropriate dissolution protocol.

Detailed Dissolution Protocols

Safety First: Before proceeding, consult the Safety Data Sheet (SDS) for 3-methyl-N-propylbenzamide and all solvents used. Handle the compound and solvents in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: For Organic Synthesis and Purification

This protocol is designed for applications where the solvent will be part of a reaction mixture or removed during workup/purification.

  • Objective: To dissolve 3-methyl-N-propylbenzamide for use in chemical reactions or for purification processes like recrystallization.

  • Rationale: Solvents are chosen for their ability to solvate both the starting material and reagents, and for their appropriate boiling points for the intended reaction conditions. Synthesis of related N-substituted benzamides often involves solvents like chloroform or tetrahydrofuran (THF).[2] Recrystallization is commonly performed from mixtures like ethyl acetate/hexane.[2]

  • Materials:

    • 3-methyl-N-propylbenzamide

    • Anhydrous solvents (as required by reaction): Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Toluene.

    • Glass vials or flasks

    • Magnetic stirrer and stir bar

    • Spatula

  • Procedure:

    • Weigh the desired amount of 3-methyl-N-propylbenzamide and add it to a clean, dry flask.

    • Under stirring, add a small volume of the selected solvent (e.g., DCM, THF). Start with a concentration of approximately 10-50 mg/mL.

    • Observe for dissolution. Most nonpolar organic solvents should readily dissolve the compound at room temperature.

    • If dissolution is slow, gentle warming (e.g., to 30-40°C) can be applied. Use a water bath and avoid open flames, especially with volatile solvents.

    • Continue to add solvent incrementally until complete dissolution is achieved and the desired concentration is reached.

    • Verification: The solution should be clear and free of any visible solid particles.

Protocol 2: For Analytical Standard Preparation

This protocol focuses on creating accurate stock solutions for quantitative analysis by methods such as HPLC or GC.

  • Objective: To prepare a precise and stable stock solution for use as a calibration standard.

  • Rationale: Solvent choice is critical for compatibility with the analytical method. Acetonitrile and methanol are common choices as they are miscible with typical HPLC mobile phases and are sufficiently volatile for GC analysis. High-purity (e.g., HPLC grade) solvents are mandatory to avoid interfering peaks.

  • Materials:

    • 3-methyl-N-propylbenzamide

    • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

    • Class A volumetric flasks

    • Analytical balance

    • Ultrasonic bath

  • Procedure:

    • Accurately weigh a precise amount of 3-methyl-N-propylbenzamide (e.g., 10.0 mg) using an analytical balance.

    • Quantitatively transfer the solid to a Class A volumetric flask (e.g., 10.00 mL).

    • Add approximately half the final volume of the chosen solvent (e.g., 5 mL of ACN).

    • Gently swirl the flask to wet the solid.

    • Place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution. Sonication provides localized energy to break up agglomerates and accelerate the process.

    • Allow the solution to return to room temperature.

    • Carefully add the solvent up to the calibration mark on the volumetric flask.

    • Cap the flask and invert it 15-20 times to ensure homogeneity.

    • Verification: The resulting stock solution (e.g., 1 mg/mL) should be clear. Further verification of concentration and stability should be performed as described in Section 4.

Protocol 3: For In Vitro and In Vivo Biological Screening

This protocol is a standard method for preparing aqueous-compatible solutions from poorly soluble compounds for biological testing.

  • Objective: To prepare a high-concentration stock in a biocompatible organic solvent, which can then be diluted into aqueous assay buffers.

  • Rationale: Dimethyl sulfoxide (DMSO) is an exceptional solvent for a wide range of organic molecules and is miscible with water. It is the industry standard for this purpose.[3] The key is to prepare a concentrated stock in 100% DMSO and then dilute it such that the final DMSO concentration in the assay is low (typically <0.5% v/v) to avoid solvent-induced toxicity or artifacts.

  • Materials:

    • 3-methyl-N-propylbenzamide

    • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or glass vials

    • Vortex mixer

    • Aqueous buffer (e.g., PBS, cell culture medium)

  • Procedure:

    • Weigh the desired amount of 3-methyl-N-propylbenzamide into a sterile vial.

    • Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex the vial vigorously for 1-2 minutes. Gentle warming to 37°C can be used if necessary.

    • Visually inspect for complete dissolution. The solution should be perfectly clear.

    • Working Solution Preparation: Perform serial dilutions of the DMSO stock into your final aqueous assay buffer immediately before use.

      • Causality Note: When diluting the DMSO stock into an aqueous buffer, add the DMSO stock to the buffer while vortexing, not the other way around. This rapid mixing helps prevent the compound from precipitating out of solution as it encounters the aqueous environment.

    • Verification: After dilution, the final working solution should remain clear. If precipitation or cloudiness occurs, the final concentration is likely above the compound's aqueous solubility limit, and the protocol may need to be adjusted (e.g., by lowering the final concentration or including a co-solvent if the assay permits).

Verification of Dissolution and Stability

Visual inspection is a necessary but not sufficient criterion for confirming dissolution, especially for quantitative applications.

  • Recommended Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for verification.[4][5]

    • Prepare a solution using Protocol 2.

    • Inject a known volume of the solution into an HPLC system equipped with a C18 column.

    • Develop a mobile phase, likely a gradient of acetonitrile and water, that provides good peak shape.[4]

    • Monitor the chromatogram at a UV wavelength where the compound absorbs (a full UV-Vis scan of the solution can determine the λ-max).

    • Confirmation of Dissolution: A single, sharp peak corresponding to the retention time of 3-methyl-N-propylbenzamide confirms its presence in the dissolved state. The area of this peak should be proportional to the prepared concentration.

    • Stability Assessment: To assess stability, analyze the solution immediately after preparation and then again after storing it under desired conditions (e.g., 24 hours at 4°C). A significant decrease in the main peak area or the appearance of new peaks may indicate degradation or precipitation.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound will not dissolve Insufficient solvent volume or incorrect solvent choice.Increase solvent volume. If ineffective, switch to a more suitable solvent based on polarity. Apply gentle heating or sonication.
Solution is cloudy or hazy Incomplete dissolution or presence of insoluble impurities.Filter the solution through a 0.22 µm syringe filter (e.g., PTFE for organic, PVDF for aqueous). Re-evaluate if the concentration is too high.
Precipitate forms upon cooling The solution was supersaturated at a higher temperature.Re-heat to dissolve and then allow to cool slowly. If precipitation persists, the concentration is above the solubility limit at that temperature; add more solvent.
Precipitate forms when adding DMSO stock to aqueous buffer The compound's aqueous solubility limit has been exceeded.Lower the final concentration in the aqueous buffer. Ensure the final DMSO concentration is minimal but sufficient to aid solubility. Add the DMSO stock to the buffer with vigorous mixing.
New peaks appear in HPLC analysis over time Compound degradation.Prepare fresh solutions before use. Store stock solutions at -20°C or -80°C. Protect from light if the compound is light-sensitive. Re-evaluate solvent choice for long-term stability.

References

  • PubChem. (n.d.). 3-methyl-N-propylbenzamide. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Cheméo. (n.d.). Benzamide, 3-methyl-N-propyl-. Retrieved February 10, 2026, from [Link]

  • Borhade, S., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Retrieved February 10, 2026, from [Link]

  • Reddit. (2022). Looking for suggestions to dissolve benzamide derivatives. r/chemistry. Retrieved February 10, 2026, from [Link]

  • Krasutsky, S., et al. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 10, 2026, from [Link]

  • PubMed. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Retrieved February 10, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 3-methyl-N-propylbenzamide in Medicinal Chemistry Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the evaluation of 3-methyl-N-propylbenzamide. Given the limited specific literature on t...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the evaluation of 3-methyl-N-propylbenzamide. Given the limited specific literature on this compound, this document outlines a strategic approach to its synthesis, characterization, and biological screening, drawing parallels with structurally related and well-characterized benzamides. The protocols provided are designed to be self-validating and are grounded in established medicinal chemistry principles.

Introduction and Rationale

3-methyl-N-propylbenzamide is a small molecule belonging to the benzamide class of compounds.[1] While specific biological activity for this particular molecule is not extensively documented in publicly available literature, its structural features suggest potential avenues for investigation in medicinal chemistry. The benzamide scaffold is a privileged structure in drug discovery, appearing in a wide range of approved drugs with diverse therapeutic applications.

Notably, 3-methyl-N-propylbenzamide shares structural similarity with N,N-diethyl-m-toluamide (DEET), the most widely used insect repellent worldwide.[2][3] DEET was developed by the U.S. Army in 1946 and has a long history of use by the general public since 1957.[2][3] This structural analogy provides a strong rationale for the initial investigation of 3-methyl-N-propylbenzamide as a potential insect repellent. Furthermore, the "magic methyl" concept in medicinal chemistry suggests that the specific placement of a methyl group can significantly influence a molecule's biological activity and pharmacokinetic properties.[4]

This guide, therefore, presents a roadmap for the systematic evaluation of 3-methyl-N-propylbenzamide, from its chemical synthesis to its initial biological characterization.

Synthesis and Characterization

The synthesis of 3-methyl-N-propylbenzamide can be readily achieved through standard amide bond formation reactions. A common and reliable method involves the acylation of n-propylamine with 3-methylbenzoyl chloride.

Protocol 2.1: Synthesis of 3-methyl-N-propylbenzamide

Materials:

  • 3-methylbenzoyl chloride

  • n-propylamine

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-methylbenzoyl chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of n-propylamine (1.2 eq) and triethylamine (1.5 eq) in DCM.

  • Add the n-propylamine/triethylamine solution dropwise to the cooled 3-methylbenzoyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-methyl-N-propylbenzamide as a solid or oil.

Diagram 2.1: Synthesis Workflow

Synthesis_Workflow Reactants 3-methylbenzoyl chloride + n-propylamine + Triethylamine in DCM Reaction Amide Coupling (0°C to RT, 2-4h) Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Flash Chromatography Workup->Purification Product 3-methyl-N-propylbenzamide Purification->Product

Caption: General workflow for the synthesis of 3-methyl-N-propylbenzamide.

Characterization

The identity and purity of the synthesized 3-methyl-N-propylbenzamide should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Peaks corresponding to the aromatic protons of the 3-methylphenyl group, the propyl chain protons, and the amide N-H proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the propyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 3-methyl-N-propylbenzamide (C11H15NO, MW: 177.24 g/mol ).[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and aromatic C-H stretches.
Purity (HPLC) A single major peak indicating high purity (>95%).

Potential Biological Applications and Screening Strategies

Insect Repellent Activity

Given its structural similarity to DEET, the most logical starting point for biological evaluation is to assess its insect repellent properties.

Protocol 3.1.1: In Vitro Mosquito Repellency Assay (Arm-in-Cage Assay)

Principle: This assay evaluates the ability of a test compound to prevent mosquitoes from landing and biting on a treated surface (typically a volunteer's arm).

Materials:

  • A colony of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).

  • A test cage (e.g., 30x30x30 cm) containing a defined number of mosquitoes.

  • The synthesized 3-methyl-N-propylbenzamide.

  • A positive control (e.g., 10% DEET in ethanol).

  • A negative control (ethanol vehicle).

  • Human volunteers.

  • Micropipettes and appropriate personal protective equipment (PPE).

Procedure:

  • Prepare solutions of 3-methyl-N-propylbenzamide at various concentrations (e.g., 1%, 5%, 10%, 25% w/v) in a suitable solvent such as ethanol.

  • For each volunteer, mark a defined area (e.g., 5x5 cm) on their forearm.

  • Apply a precise volume of the test compound solution, positive control, or negative control to the marked area and allow the solvent to evaporate completely.

  • Insert the treated forearm into the mosquito cage for a defined period (e.g., 3 minutes).

  • Record the number of mosquito landings and bites in the treated area.

  • Calculate the percent repellency for each concentration compared to the negative control.

  • Repeat the experiment with multiple volunteers and on different days to ensure reproducibility.

Data Analysis: The efficacy of 3-methyl-N-propylbenzamide can be compared to that of DEET. Dose-response curves can be generated to determine the effective concentration (EC50) for repellency.

Diagram 3.1: Screening Cascade for a Novel Compound

Screening_Cascade Compound 3-methyl-N-propylbenzamide Primary_Screen Primary Screening (e.g., Insect Repellency Assay) Compound->Primary_Screen Hit_Identified Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identified Dose_Response Dose-Response Studies (Determine EC50) Hit_Identified->Dose_Response Active SAR_Studies Structure-Activity Relationship (SAR) (Analog Synthesis) Hit_Identified->SAR_Studies Active Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization SAR_Studies->Lead_Optimization

Caption: A generalized screening cascade for a novel compound.

Broader CNS and Other Therapeutic Potential

The benzamide scaffold is present in numerous drugs with diverse mechanisms of action. Therefore, it is prudent to consider screening 3-methyl-N-propylbenzamide against a broader panel of targets if the initial insect repellent assays are not fruitful, or to explore potential secondary activities.

Potential Therapeutic Areas for Benzamides:

  • Central Nervous System (CNS): Many benzamides act as dopamine receptor antagonists (e.g., amisulpride, an antipsychotic) or 5-HT4 receptor agonists (e.g., mosapride, a prokinetic agent).

  • Antiemetic: Metoclopramide is a well-known benzamide with antiemetic properties.

  • Analgesic: Some benzamide derivatives have shown promise as analgesics.

Protocol 3.2.1: General In Vitro Target-Based Screening

Principle: To assess the activity of 3-methyl-N-propylbenzamide against a panel of known drug targets, such as G-protein coupled receptors (GPCRs) or enzymes, using commercially available assay kits or services.

Procedure:

  • Prepare a stock solution of 3-methyl-N-propylbenzamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Select a panel of relevant targets. For a benzamide, this could include dopamine receptors, serotonin receptors, and other CNS-related targets.

  • Perform primary screening at a single high concentration (e.g., 10 µM) against the selected targets using appropriate assay formats (e.g., radioligand binding assays, functional cell-based assays).

  • For any "hits" identified in the primary screen (e.g., >50% inhibition or activation), perform dose-response experiments to determine the potency (e.g., IC50 or EC50).

  • Validate any confirmed hits in orthogonal assays to rule out assay artifacts.

Structure-Activity Relationship (SAR) Studies

Should 3-methyl-N-propylbenzamide show promising activity in any of the initial screens, the next logical step is to initiate SAR studies to understand the contribution of different parts of the molecule to its activity and to optimize its properties.

Diagram 4.1: Proposed SAR Exploration

SAR_Exploration Core 3-methyl-N-propylbenzamide Aromatic Ring Amide Linker N-Alkyl Group Aromatic_Mods Aromatic Ring Modifications: - Vary position of methyl group (2-, 4-) - Introduce other substituents (e.g., Cl, OMe) - Replace phenyl with heterocycles Core:f1->Aromatic_Mods Amide_Mods Amide Linker Modifications: - Invert amide (anilide) - Replace with bioisosteres (e.g., sulfonamide) Core:f2->Amide_Mods Alkyl_Mods N-Alkyl Group Modifications: - Vary chain length (ethyl, butyl) - Introduce branching (isopropyl, isobutyl) - Cyclize (cyclopropyl) Core:f3->Alkyl_Mods

Caption: A strategy for exploring the SAR of 3-methyl-N-propylbenzamide.

Data Interpretation and Next Steps

The initial data generated from these protocols will guide the future direction of research on 3-methyl-N-propylbenzamide.

  • Potent Insect Repellent Activity: If the compound shows repellency comparable to or better than DEET, further studies on its duration of action, spectrum of activity against other insects, and safety profile would be warranted.

  • Moderate Activity: If the activity is moderate, the SAR studies outlined above could lead to the identification of more potent analogs.

  • No Insect Repellent Activity: If the compound is inactive as a repellent, the focus should shift to the results of the broader target-based screens. Any confirmed hits from these screens would open up new avenues for investigation in different therapeutic areas.

  • No Activity in Any Screen: While disappointing, this is a possible outcome in drug discovery. The synthetic and analytical protocols would still be valuable for the development of other novel benzamide derivatives.

By following this systematic approach, researchers can efficiently and effectively evaluate the potential of 3-methyl-N-propylbenzamide and lay the groundwork for a successful medicinal chemistry program.

References

  • PubChem. 3-methyl-N-propylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(aminomethyl)-N-methyl-N-propylbenzamide. National Center for Biotechnology Information. [Link]

  • U.S. Department of Health & Human Services. Compound 527049: N-Propyl-N-methyl-benzamide. Data.gov. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). U.S. Department of Health & Human Services. [Link]

  • PubChem. N-Propyl-N-methyl-benzamide. National Center for Biotechnology Information. [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]

  • National Toxicology Program. N,N-Diethyl-m-toluamide (DEET). National Institutes of Health. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]

  • NIST. N-Propyl-N-methyl-benzamide. NIST WebBook. [Link]

  • National Center for Biotechnology Information. 3-Methyl-N-phenylbenzamide. PubMed Central. [Link]

  • Google Patents.
  • Catalog. Compound 527049: N-Propyl-N-methyl-benzamide. [Link]

  • PubChem. N,N-diethyl-m-toluamide. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention. DEET (N,N-diethyl-meta-toluamide). Agency for Toxic Substances and Disease Registry. [Link]

Sources

Method

mass spectrometry of 3-methyl-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantitation of 3-Methyl-N-Propylbenzamide

Executive Summary

This technical guide details the mass spectrometric behavior of 3-methyl-N-propylbenzamide (C₁₁H₁₅NO), a structural isomer of N-butylbenzamide and a potential impurity in the synthesis of toluic acid derivatives. This document provides validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The central analytical challenge with this analyte is distinguishing it from positional isomers (e.g., 2-methyl or 4-methyl analogs) and isobaric species. We demonstrate that the 3-methylbenzoyl cation (m/z 119) is the diagnostic fragment in both ionization modes, serving as the anchor for specificity.

Chemical Context & Properties

Understanding the physicochemical properties is the first step in designing a robust inlet method.

PropertyValueAnalytical Implication
Formula C₁₁H₁₅NOMonoisotopic Mass: 177.1154 Da
LogP ~2.4Suitable for Reversed-Phase LC (C18)
pKa ~14 (Amide)Neutral at pH 7; Protonates efficiently at pH < 3
Boiling Point ~300°CRequires high-temperature GC program

Protocol A: GC-MS (Electron Ionization)

Objective: Structural confirmation and high-concentration impurity profiling (>10 ppm). Rationale: The thermal stability of the amide bond allows for gas-phase analysis without derivatization. Electron Ionization (EI) at 70 eV provides a reproducible spectral fingerprint that distinguishes the substitution pattern on the benzene ring better than soft ionization.

Instrumental Parameters
  • Inlet: Split/Splitless (Split 10:1 for >100 ppm samples; Splitless for trace).

  • Temperature: 280°C.

  • Column: 5%-Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m × 0.25mm × 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

Data Interpretation (EI Spectrum)

The EI spectrum is dominated by alpha-cleavage adjacent to the carbonyl group.

  • m/z 177 (M+•): Distinct molecular ion, typically 15-20% relative abundance.

  • m/z 119 (Base Peak): The 3-methylbenzoyl cation . This is formed by the loss of the propylamino radical (•NHC₃H₇, mass 58). This is the critical quantifier ion.

  • m/z 91: Tropylium ion (C₇H₇⁺), formed by the loss of CO from the m/z 119 fragment.

  • m/z 134: Loss of the propyl chain (C₃H₇•) via homolytic cleavage, leaving the amide intact.

Protocol B: LC-MS/MS (Electrospray Ionization)[1]

Objective: Trace quantitation (<10 ppb) in biological matrices (plasma/urine) or complex synthetic liquors. Rationale: ESI is preferred for trace analysis due to the high proton affinity of the amide oxygen/nitrogen. We utilize a Multiple Reaction Monitoring (MRM) approach for maximum sensitivity.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 2.1 × 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Precursor Ion: [M+H]⁺ = 178.1

MRM Transition Table
TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 178.1119.1 15 - 20Amide bond cleavage (Acylium formation)
Qualifier 1 178.191.1 35 - 40Decarbonylation of m/z 119
Qualifier 2 178.1136.1 10 - 15Loss of propene (McLafferty-like)

Critical Note on Isomers: The 2-methyl and 4-methyl isomers will produce identical fragments. Chromatographic separation is mandatory. The 3-methyl isomer typically elutes between the 2-methyl (ortho effect reduces polarity) and 4-methyl isomers on a C18 column, but this must be empirically verified with standards.

Mechanistic Fragmentation Pathway

To ensure the integrity of your transitions, it is vital to understand the "Why" behind the peaks. The fragmentation of 3-methyl-N-propylbenzamide under Collision-Induced Dissociation (CID) follows two distinct pathways driven by the stability of the aromatic acylium ion.

Pathway A (Dominant): Protonation occurs on the amide oxygen. The C-N bond cleaves, expelling neutral propylamine and leaving the resonance-stabilized 3-methylbenzoyl cation (m/z 119).

Pathway B (Secondary): A hydrogen transfer from the propyl chain (gamma-hydrogen) to the nitrogen or oxygen allows for the elimination of propene (neutral loss 42 Da), resulting in a protonated 3-methylbenzamide ion (m/z 136).

FragmentationPathway Parent [M+H]+ Precursor m/z 178.1 (Protonated Amide) Intermediate1 Transition State (H-Transfer) Parent->Intermediate1 CID Energy Acylium Acylium Ion (3-Methylbenzoyl) m/z 119.1 (Quantifier) Parent->Acylium Loss of Propylamine (-59 Da) AmideFragment Protonated Amide (Loss of Propene) m/z 136.1 Intermediate1->AmideFragment McLafferty-type (-42 Da Propene) Tropylium Tropylium Ion (C7H7+) m/z 91.1 (Qualifier) Acylium->Tropylium Loss of CO (-28 Da)

Figure 1: ESI+ Fragmentation logic. The m/z 119 ion is the most stable and abundant product.

Method Validation & Troubleshooting

Linearity & Range
  • LC-MS/MS: Linear dynamic range is typically 0.5 ng/mL to 1000 ng/mL .

  • Curve Fitting: Use 1/x² weighting to account for heteroscedasticity at the lower end.

Common Pitfalls
  • Carryover: The propyl chain adds lipophilicity. If you observe carryover in blank injections, increase the organic wash step (90% ACN) duration by 1 minute.

  • Isobaric Interference: DEET (N,N-diethyl-3-methylbenzamide) has a mass of 191. Do not confuse it. However, N-butylbenzamide is exactly isobaric (177 Da). You must verify retention times against a known standard of N-butylbenzamide.

System Suitability Test (SST)

Before running a sample batch, inject a 100 ng/mL standard.

  • Acceptance Criteria:

    • Retention Time deviation < ±0.05 min.

    • Peak Asymmetry: 0.8 – 1.2.

    • Signal-to-Noise (S/N) for m/z 119 > 50.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-Propylbenzamide (Isomer Analog).[3] NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. Compound Summary: 3-methyl-N-propylbenzamide.[4] National Library of Medicine. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General reference for amide fragmentation mechanisms). [Link]

Sources

Application

Mastering the Purification of 3-methyl-N-propylbenzamide: A Guide for Synthetic and Medicinal Chemists

This document provides a comprehensive guide to the purification of 3-methyl-N-propylbenzamide, a compound of interest in synthetic and medicinal chemistry. As the demand for high-purity active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the purification of 3-methyl-N-propylbenzamide, a compound of interest in synthetic and medicinal chemistry. As the demand for high-purity active pharmaceutical ingredients (APIs) and research chemicals intensifies, robust and efficient purification strategies are paramount. This guide moves beyond simple step-by-step instructions, delving into the rationale behind methodological choices to empower researchers to adapt and troubleshoot purification protocols effectively.

Compound Profile: Understanding 3-methyl-N-propylbenzamide

A thorough understanding of the target molecule's physicochemical properties is the cornerstone of any successful purification strategy. While experimental data for 3-methyl-N-propylbenzamide is not extensively published, we can infer its characteristics from its structure and data from closely related analogs.

Structure and Properties:

  • IUPAC Name: 3-methyl-N-propylbenzamide[1]

  • CAS Number: 330466-42-7[1]

  • Molecular Formula: C₁₁H₁₅NO[1]

  • Molecular Weight: 177.24 g/mol [1]

PropertyInferred Value/CharacteristicRationale & Implications for Purification
Physical State Likely a white to off-white solid at room temperature.The related compound 3-methylbenzamide has a melting point of 95 °C[2]. This suggests that recrystallization is a highly viable primary purification technique.
Polarity Moderately nonpolar.The presence of the amide group provides polarity and hydrogen bonding capability, while the aromatic ring and alkyl chains contribute to its nonpolar character. This moderate polarity is ideal for purification by normal-phase flash chromatography.
Solubility Expected to be soluble in moderately polar to nonpolar organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and less soluble in highly nonpolar solvents (e.g., hexanes) and highly polar solvents (e.g., water).Solvent selection is critical. For recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is required. For chromatography, solubility in the mobile phase is essential.
Predicted logP ~2.4 - 2.7[1][3]The octanol-water partition coefficient indicates a preference for a non-aqueous environment, reinforcing its suitability for normal-phase and reverse-phase chromatography.

The Impurity Landscape: What to Expect

Effective purification requires anticipating the potential impurities. 3-methyl-N-propylbenzamide is typically synthesized via an amide coupling reaction between 3-methylbenzoic acid and n-propylamine.

Common Impurities:

  • Unreacted Starting Materials:

    • 3-methylbenzoic acid (more polar, acidic)

    • n-propylamine (more polar, basic, volatile)

  • Coupling Reagent Byproducts: The choice of coupling reagent dictates the nature of these impurities, which can often be the most challenging to remove.

    • Carbodiimides (e.g., DCC, EDC): Produce urea byproducts (e.g., dicyclohexylurea - DCU). DCU is notoriously insoluble in many common solvents[4].

    • Onium Salts (e.g., HBTU, HATU): Can form guanidinium byproducts.

    • Phosphonium Salts (e.g., PyBOP): Generate byproducts like HMPA, which is a known carcinogen, though newer reagents avoid this issue[4].

  • Side-Reaction Products:

    • N-acylurea: Formed by the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents.

Strategic Purification Workflow

The optimal purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a decision workflow to guide the process.

Purification_Workflow start Crude 3-methyl-N-propylbenzamide is_solid Is the crude product a solid? start->is_solid recrystallization Application Note 1: Recrystallization is_solid->recrystallization Yes flash_chrom Application Note 2: Flash Column Chromatography is_solid->flash_chrom No (Oily) purity_check1 Assess Purity (TLC, ¹H NMR, LC-MS) recrystallization->purity_check1 purity_check1->flash_chrom <95% Pure or Impurities Remain final_product Pure Product (>99%) purity_check1->final_product >95% Pure purity_check2 Assess Purity (TLC, ¹H NMR, LC-MS) flash_chrom->purity_check2 prep_hplc Application Note 3: Preparative HPLC purity_check2->prep_hplc <99% Pure or Close-eluting Impurities purity_check2->final_product >99% Pure prep_hplc->final_product end Proceed to Characterization final_product->end

Caption: Decision workflow for purifying 3-methyl-N-propylbenzamide.

Application Note 1: Purification by Recrystallization

Principle: This technique is ideal for solid compounds and leverages differences in solubility between the target compound and impurities in a given solvent at different temperatures. The goal is to dissolve the compound in a minimal amount of a hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solution.

Causality Behind Solvent Selection: The ideal solvent will fully dissolve 3-methyl-N-propylbenzamide when hot but will have poor solubility when cold. Based on its moderate polarity, a mixed solvent system is often effective. A good starting point is an ethyl acetate/hexanes or ethanol/water mixture.

Protocol: Recrystallization from Ethyl Acetate/Hexanes

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (a good "solvent") to dissolve the solid completely. Use a hot plate and add the solvent portion-wise until a clear solution is obtained at or near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., DCU), perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step is crucial to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes (a poor "anti-solvent") to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Self-Validation:

  • Purity Check: Assess the purity of the recrystallized material by Thin Layer Chromatography (TLC) against the crude material.

  • Melting Point: A sharp melting point close to the literature value of an analog (e.g., 95 °C for 3-methylbenzamide) indicates high purity.

Application Note 2: Purification by Flash Column Chromatography

Principle: This is the workhorse purification technique in organic synthesis. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture). Due to its moderate polarity, 3-methyl-N-propylbenzamide is an excellent candidate for normal-phase flash chromatography.

Causality Behind Method Development:

  • Stationary Phase: Silica gel is acidic and polar. It will strongly retain polar compounds.

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. 3-methyl-N-propylbenzamide, being less polar than the 3-methylbenzoic acid starting material but more polar than nonpolar byproducts, can be effectively isolated.

Protocol: Normal-Phase Flash Chromatography

  • TLC Analysis: Develop a TLC solvent system that provides good separation between your product and impurities. A target Rf (retention factor) of ~0.3 for the product is ideal. A good starting point is 20-30% ethyl acetate in hexanes.

  • Column Packing: Pack a chromatography column with silica gel, either as a dry powder or a slurry in the initial, nonpolar mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate/hexanes). Gradually increase the polarity of the mobile phase (a "gradient") to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Self-Validation:

  • TLC: Run a TLC of the combined, evaporated fractions to confirm purity and the absence of impurities.

  • ¹H NMR: A proton NMR spectrum of the purified product should show clean signals corresponding to the structure of 3-methyl-N-propylbenzamide and the absence of signals from starting materials or byproducts.

Flash_Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Pack 2. Pack Silica Column TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for flash column chromatography purification.

Application Note 3: High-Purity Purification by Preparative HPLC

Principle: Preparative High-Performance Liquid Chromatography (Prep HPLC) is used for achieving the highest levels of purity (>99%) or for separating challenging mixtures with very similar components. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of material[5].

When to Use Prep HPLC:

  • When baseline separation of the target compound from a critical impurity cannot be achieved by flash chromatography.

  • For final purification of compounds intended for biological assays or as analytical standards where very high purity is required.

Protocol: Reverse-Phase Preparative HPLC

  • Analytical Method Development: First, develop a robust separation method on an analytical HPLC system. A C18 column is a common starting point for reverse-phase separation of moderately nonpolar compounds. The mobile phase will typically be a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Scale-Up: Once a good analytical separation is achieved, the method is scaled up to a preparative column. This involves adjusting the flow rate and injection volume based on the column dimensions to maintain the separation while maximizing throughput[6].

  • Purification Run: Inject the sample, previously purified by recrystallization or flash chromatography, onto the preparative HPLC system.

  • Fraction Collection: Use a fraction collector, often triggered by a UV detector signal, to collect the peak corresponding to 3-methyl-N-propylbenzamide.

  • Post-Purification Workup: The collected fractions will contain the pure product dissolved in the mobile phase. The organic solvent is typically removed by rotary evaporation. If the mobile phase contained non-volatile buffers, an additional workup step like a liquid-liquid extraction or solid-phase extraction may be necessary. For volatile modifiers like formic acid or TFA, lyophilization can be effective for complete removal.

Self-Validation:

  • Analytical HPLC: Inject a small amount of the purified, isolated product back onto the analytical HPLC system using the same method to confirm its purity.

  • LC-MS: Liquid chromatography-mass spectrometry can confirm the identity (by mass) and purity of the final product.

References

  • PubChem. 3-methyl-N-propylbenzamide. National Center for Biotechnology Information. [Link]

  • Cheméo. Benzamide, 3-methyl-N-propyl-. [Link]

  • Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Stenutz, R. 3-methylbenzamide. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common problems in 3-methyl-N-propylbenzamide synthesis

This is the Technical Support Center for 3-methyl-N-propylbenzamide Synthesis . I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 3-methyl-N-propylbenzamide Synthesis .

I am your Senior Application Scientist. Below is a dynamic troubleshooting guide designed to navigate the specific chemical behaviors of m-toluic acid derivatives and aliphatic amines. This guide prioritizes the Acid Chloride Route (Schotten-Baumann conditions) as the industry standard for robustness, while addressing common pitfalls in Coupling Agent methods.

Quick Reference Data

PropertyValueNotes
Target Compound 3-methyl-N-propylbenzamideCAS: 330466-42-7
Molecular Weight 177.24 g/mol
LogP ~2.4Moderately lipophilic; prone to "oiling out" in aqueous workups.[1]
Physical State Off-white solid or viscous oilMelting point is often depressed by impurities; pure form is typically solid (MP ~50-80°C est.).
Key Reactants 3-methylbenzoyl chloride + n-propylamineAlt: 3-methylbenzoic acid + EDC/HATU

Module 1: The "Golden Route" Protocol (Acid Chloride Method)

Recommended for scale-up (>1g) due to high atom economy and simplified purification.

The Logic: We utilize 3-methylbenzoyl chloride (m-toluoyl chloride) because the carbonyl carbon is highly electrophilic, ensuring rapid attack by the nucleophilic n-propylamine. A scavenger base (Triethylamine or DIPEA) is strictly required to neutralize the HCl byproduct, preventing the formation of unreactive amine hydrochloride salts.

Step-by-Step Workflow
  • Preparation: Dissolve 1.0 eq of 3-methylbenzoyl chloride in anhydrous DCM (Dichloromethane) under Nitrogen atmosphere. Cool to 0°C .

    • Why 0°C? Controls exotherm and minimizes hydrolysis if trace moisture is present.

  • Base Addition: Add 1.2 eq of Triethylamine (TEA).

  • Amine Addition: Dropwise addition of 1.1 eq of n-propylamine diluted in DCM.

    • Critical: Slow addition prevents localized heating which can cause dimerization of the acid chloride.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc:Hexane 1:4).

  • Quench: Add 1M HCl (aq) to neutralize excess amine and solubilize TEA salts.

Module 2: Troubleshooting Dashboard

Ticket #001: "My product is oiling out during workup and won't crystallize."

Diagnosis: N-alkyl benzamides with LogP ~2-3 often form stable supercooled liquids (oils) in the presence of trace solvent or impurities (like rotameric mixtures). Solution:

  • The "Scratch" Technique: Dissolve the oil in a minimum amount of hot Ethyl Acetate. Add Hexane/Heptane dropwise until cloudy. Cool slowly. If oil forms again, scratch the glass interface vigorously with a spatula to induce nucleation.

  • Solvent Swap: DCM often traps in the crystal lattice. Evaporate to dryness, re-dissolve in Et2O (Diethyl ether) or MTBE, and wash with water. These solvents are easier to remove and encourage solidification.

  • Seeding: If you have any solid crystals from a previous batch, add a speck to the oil at 0°C.

Ticket #002: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Likely 3-methylbenzoic anhydride . Cause: If water enters the reaction before the amine reacts, the acid chloride hydrolyzes to the acid, which then attacks another molecule of acid chloride. Fix:

  • Prevention: Ensure glassware is flame-dried. Use fresh m-toluoyl chloride (clear liquid, not cloudy).

  • Removal: Wash the organic layer with 1M NaOH or saturated NaHCO3. The anhydride will hydrolyze back to the acid salt (water-soluble) and wash away.

Ticket #003: "Low yield despite full consumption of acid chloride."

Diagnosis: Formation of Amine Hydrochloride Salt . Cause: Insufficient base. If the amine attacks the acid chloride, it releases HCl. If no TEA is present, the HCl protonates the remaining n-propylamine, rendering it non-nucleophilic. Fix: Ensure you are using at least 1.1 to 1.5 equivalents of base (TEA/DIPEA) relative to the acid chloride.

Module 3: Visualization & Logic Flows

Figure 1: Synthesis & Workup Decision Tree

This diagram illustrates the critical decision points during the synthesis to ensure purity.

G Start Start: 3-methylbenzoyl chloride + n-propylamine Reaction Reaction (DCM, 0°C -> RT) Base: Et3N Start->Reaction Check TLC Check Reaction->Check Hydrolysis Impurity: Anhydride formed Check->Hydrolysis New non-polar spot Success Product Formed Check->Success Single major spot BaseWash Base Wash (1M NaOH) Removes unreacted acid/anhydride Hydrolysis->BaseWash Hydrolyze anhydride Workup Acid Wash (1M HCl) Removes excess amine Success->Workup Workup->BaseWash Oiling Issue: Product Oils Out BaseWash->Oiling Cryst Recrystallize: Hot EtOAc + Hexane Oiling->Cryst Remains Oil Final Pure 3-methyl-N-propylbenzamide Oiling->Final Solidifies Cryst->Final

Caption: Workflow for the synthesis and purification of 3-methyl-N-propylbenzamide, highlighting impurity removal steps.

Module 4: Alternative Route (Coupling Agents)

Use this if you only have the carboxylic acid starting material.

If you lack the acid chloride, you may use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU .

  • Common Pitfall: Urea byproduct contamination.

  • Protocol Adjustment:

    • Use EDC/HOBt in DMF or DCM.

    • Wash Protocol: The urea byproduct from EDC is water-soluble (mostly). Wash thoroughly with 10% Citric Acid, then Brine.

    • Warning: If using DCC, the byproduct (DCU) is insoluble and difficult to filter completely. Avoid DCC for this lipophilic amide.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • PubChem. (2024).[1] 3-methyl-N-propylbenzamide Compound Summary. National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: High-Purity Isolation of 3-methyl-N-propylbenzamide

Executive Summary Achieving pharmaceutical-grade purity (>99.5%) for 3-methyl-N-propylbenzamide requires a rigorous understanding of the impurity profile generated during the amidation of 3-methylbenzoic acid (m-toluic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Achieving pharmaceutical-grade purity (>99.5%) for 3-methyl-N-propylbenzamide requires a rigorous understanding of the impurity profile generated during the amidation of 3-methylbenzoic acid (m-toluic acid). This guide moves beyond basic protocols to address the causality of contamination and provides self-validating workflows to eliminate unreacted amines, acids, and hydrolytic byproducts.

Module 1: The Impurity Profile & Prevention

Before attempting purification, you must identify what you are fighting. In the standard Schotten-Baumann or coupling agent synthesis, the impurity profile is predictable.

Common Impurity Matrix
Impurity TypeSourceChemical BehaviorRemoval Strategy
Unreacted Amine Excess n-propylamineBasic (

)
Acidic Wash (HCl)
Unreacted Acid Residual 3-methylbenzoic acidAcidic (

)
Basic Wash (NaHCO₃)
Hydrolysis Product 3-methylbenzoic acid (from acid chloride)AcidicBasic Wash (NaHCO₃)
Coupling Byproducts Urea derivatives (if using EDC/DCC)Neutral/InsolubleFiltration/Recrystallization
Colored Impurities Oxidation of amine/phenolsVariableActivated Charcoal
Optimization FAQ

Q: My crude product is consistently yellow, but the pure compound should be white. Why? A: This indicates oxidation of the n-propylamine or trace phenol contaminants in the starting material.

  • Fix: Perform the reaction under an inert atmosphere (

    
     or 
    
    
    
    ). If the color persists in the crude, add a charcoal filtration step: dissolve crude in hot ethanol, add activated carbon (5% w/w), stir for 15 mins, and filter through Celite while hot.

Q: I used exactly 1.0 equivalent of amine, but the yield is low. A: Amidation via acid chloride generates HCl. If you do not use an excess of amine (2.0 eq) or an auxiliary base (Triethylamine/DIPEA), the amine will be protonated by the HCl byproduct, rendering it unreactive.

  • Protocol Adjustment: Use 1.1 eq of acid chloride and 2.0 eq of n-propylamine (or 1.0 eq amine + 1.2 eq

    
    ) to ensure complete consumption of the limiting reagent.
    

Module 2: The "Golden Standard" Work-up (Liquid-Liquid Extraction)

The most critical step for benzamide purity is the Acid-Base-Water wash sequence. This utilizes the amphoteric nature of the impurities against the neutral amide product.

The Self-Validating Extraction Protocol
  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Wash (Removes Amine): Wash organic layer with 1M HCl (2x).

    • Validation Check: Test the pH of the aqueous output. It must be pH < 2. If not, the amine has neutralized your acid; wash again.

  • Base Wash (Removes Acid): Wash organic layer with Saturated NaHCO₃ (2x).

    • Validation Check: Evolution of

      
       gas indicates acid neutralization.
      
  • Brine Wash: Wash with saturated NaCl to remove trapped water.[1]

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    .
Visual Workflow: Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture (Amide + Amine + Acid) Solvent Dilute with EtOAc/DCM Start->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqLayer1 Aqueous Layer (Contains Protonated Amine) Sep1->AqLayer1 Discard OrgLayer1 Organic Layer (Amide + Acid) Sep1->OrgLayer1 Keep BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqLayer2 Aqueous Layer (Contains Deprotonated Acid) Sep2->AqLayer2 Discard OrgLayer2 Organic Layer (Neutral Amide) Sep2->OrgLayer2 Keep Final Dry (Na2SO4) & Evaporate -> Crude Solid OrgLayer2->Final

Figure 1: The Acid-Base extraction logic ensures that ionizable impurities are forced into the aqueous phase, leaving the neutral benzamide in the organic phase.

Module 3: Purification by Recrystallization

If the extraction does not yield >99% purity, recrystallization is preferred over chromatography for scalability.

Solvent Selection Table
Solvent SystemSuitabilityComments
Ethanol / Water Excellent Best for benzamides.[2] Dissolve in hot EtOH, add hot water until turbid, cool slowly.
Ethyl Acetate / Hexane Good Good alternative if product is very hydrophobic.
Toluene Moderate Produces high-quality crystals but high boiling point makes drying difficult.
Acetone Poor Often too soluble; difficult to induce crystallization.[3]
Troubleshooting: "Oiling Out"

Q: Upon cooling, my product separates as an oil droplets instead of crystals. A: This is a common phenomenon with benzamides called "oiling out." It happens when the compound separates as a liquid phase before it reaches its crystallization temperature.

Corrective Protocol:

  • Re-heat the mixture until the oil re-dissolves.

  • Add Seed Crystals: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not plunge directly into ice.

  • Change Solvent: If EtOH/Water fails, switch to EtOAc/Hexane .

Visual Workflow: Recrystallization Decision Tree

RecrystLogic Start Crude Solid Dissolve Dissolve in min. Hot Solvent (e.g., Ethanol) Start->Dissolve Check Is it fully dissolved? Dissolve->Check Filter Hot Filtration (Remove insoluble trash) Check->Filter No (Solids present) AddAnti Add Anti-solvent (Water) Dropwise until turbid Check->AddAnti Yes Filter->AddAnti Cool Cool to Room Temp AddAnti->Cool State Observation? Cool->State Crystals Crystals Formed State->Crystals Oil Oiling Out State->Oil Harvest Filter & Wash (Cold Solvent) Crystals->Harvest FixOil Reheat + Seed Crystal + Slower Cooling Oil->FixOil FixOil->Cool

Figure 2: Decision tree for managing the recrystallization process and addressing the "oiling out" phenomenon.

Module 4: Analytical Validation

You cannot improve what you cannot measure. Use these markers to validate purity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • 0-2 min: 90% Water

    • 15 min: 10% Water

  • Detection: UV @ 254 nm (Benzamide chromophore).

  • Target: Single peak.

    • Note: 3-methylbenzoic acid usually elutes earlier (more polar).

    • Note: Dimers/Anhydrides elute later (more non-polar).

1H NMR Markers (CDCl₃, 400 MHz)
  • Aromatic Region (7.2 - 7.8 ppm): Check for "extra" multiplets indicating unreacted acid.

  • Amide NH (6.0 - 6.5 ppm): Broad singlet.[4]

  • Propyl Group:

    • 
       ppm (q, 2H, 
      
      
      
      )
    • 
       ppm (sextet, 2H, 
      
      
      
      )
    • 
       ppm (t, 3H, 
      
      
      
      )
  • Impurity Check: Look for a sharp singlet at

    
     ppm. If you see two singlets near 2.4 ppm, you likely have unreacted 3-methylbenzoic acid mixed with your product (methyl group shifts differ slightly).
    

References

  • Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5] Longman Scientific & Technical.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • National Center for Biotechnology Information. (2023).[6] PubChem Compound Summary for CID 248155, 3-methyl-N-propylbenzamide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Troubleshooting

challenges in scaling up 3-methyl-N-propylbenzamide production

Current Status: Online 🟢 | Queue: 0 | Specialist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Scale-Up Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Queue: 0 | Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Scale-Up Support Hub.

You are likely here because your bench-scale synthesis (1–5g) of 3-methyl-N-propylbenzamide worked perfectly, but your pilot run (100g–1kg) has encountered issues. Whether you are seeing thermal runaways, "oiling out" during crystallization, or persistent hydrolysis impurities, this guide addresses the specific physical chemistry governing the scale-up of benzamide derivatives.

We do not offer generic advice here. We troubleshoot the causality of your process failure.

Module 1: Reaction Engineering (The Exotherm)

The Issue: "My reaction temperature spiked uncontrollably during reagent addition, leading to dark impurities."

The Diagnosis: The formation of the amide bond from 3-methylbenzoyl chloride and n-propylamine is highly exothermic (


). At the milligram scale, passive heat loss is sufficient. At the kilogram scale, the surface-area-to-volume ratio drops drastically, turning your reactor into an adiabatic system.

The Solution: Dosage-Controlled Semi-Batch Mode Do not dump reagents. You must switch to a dosage-controlled process where the rate of addition is limited by your cooling capacity .

Protocol:

  • Charge: Reactor with solvent (Toluene or Me-THF) and Base (Triethylamine or aqueous NaOH for Schotten-Baumann).

  • Cool: Bring jacket temperature to 0°C.

  • Dose: Add 3-methylbenzoyl chloride slowly.

  • Monitor: Use the equation below to calculate your Maximum Adiabatic Temperature Rise (

    
    ). If 
    
    
    
    exceeds the boiling point of your solvent, your dosing is too fast.


Where


 is concentration, 

is heat capacity, and

is density.

Visual Workflow:

ReactionControl Start Start Dosing 3-Methylbenzoyl Chloride Sensor In-Situ Temp Probe (Tr) Start->Sensor Decision Is Tr > Setpoint + 5°C? Sensor->Decision ActionStop STOP Dosing Increase Jacket Cooling Decision->ActionStop Yes ActionContinue Continue Dosing Maintain Rate Decision->ActionContinue No ActionStop->Sensor Wait for Tr drop End Reaction Complete (IPC Check) ActionContinue->End

Figure 1: Logic loop for dosage-controlled exothermic addition.

Module 2: Impurity Management (The "Sticky" Product)

The Issue: "My product is sticky/gummy and NMR shows a persistent impurity at ~7.9 ppm."

The Diagnosis: You are seeing 3-methylbenzoic acid . This forms when 3-methylbenzoyl chloride hydrolyzes due to moisture ingress or insufficient amine stoichiometry. Because the amide and the acid byproduct are structurally similar, they can co-crystallize or form an oil.

The Solution: The "Reverse Quench" & pH Swing Standard water washes often fail to remove the acid if the pH isn't strictly controlled.

Troubleshooting Steps:

  • Check Reagent Quality: Titrate your 3-methylbenzoyl chloride. If purity is <98%, distill it or adjust stoichiometry.

  • The pH Swing Protocol:

    • Step A (Acid Wash): Wash organic phase with 1M HCl. Purpose: Removes unreacted n-propylamine.

    • Step B (Base Wash): Wash organic phase with 1M NaOH or NaHCO₃. Purpose: Deprotonates 3-methylbenzoic acid into water-soluble 3-methylbenzoate.

    • Step C (Polishing): Brine wash to remove entrained water.

Data Table: Impurity Profile

ImpurityOriginDetection (1H NMR)Removal Strategy
3-Methylbenzoic Acid Hydrolysis of acid chloride~7.9 ppm (d, Ar-H), ~12.0 ppm (COOH)Basic Wash (pH > 10)
n-Propylamine Excess Reagent~0.9 ppm (t, CH3), ~2.6 ppm (t, N-CH2)Acidic Wash (pH < 2)
Dimer/Anhydride Thermal stress during additionDoublet splitting in aromatic regionRecrystallization (Ethanol)
Module 3: Crystallization (The "Oiling Out" Phenomenon)

The Issue: "Upon cooling, the solution turns milky and separates into an oil, not crystals."

The Diagnosis: 3-methyl-N-propylbenzamide has a low melting point (~45-50°C range, dependent on polymorph). You are operating in the Oiling Out Zone (Liquid-Liquid Phase Separation) rather than the Metastable Zone. This happens when the supersaturation is too high at temperatures above the crystal's melting point.

The Solution: Seeding & Anti-Solvent Cycling You must decouple nucleation from growth. Do not rely on spontaneous nucleation.

Protocol:

  • Solvent System: Switch to Toluene/Heptane or Ethanol/Water .

  • Dissolution: Dissolve crude at 40°C (do not go too high).

  • Seeding: Cool to 30°C. Add 0.5 wt% pure seed crystals. Wait 30 minutes.

  • Cooling Ramp: Cool slowly (0.2°C/min) to 0°C.

  • Anti-Solvent: If using Toluene, add Heptane after crystals appear to drive yield.

Visual Workflow:

Crystallization Crude Crude Mixture (Dissolved @ 40°C) Cool1 Cool to Cloud Point (Approx 30°C) Crude->Cool1 Check Oil Droplets Visible? Cool1->Check Reheat Reheat to Dissolve Add more Solvent Check->Reheat Yes (Oiling Out) Seed Add Seed Crystals (0.5 wt%) Check->Seed No (Clear) Reheat->Cool1 Grow Hold 30 mins (Ostwald Ripening) Seed->Grow FinalCool Cool to 0°C (0.2°C/min) Grow->FinalCool

Figure 2: Decision tree for avoiding "oiling out" during crystallization.

Module 4: Green Chemistry & Safety (E-E-A-T Compliance)

The Issue: "We need to remove DCM (Dichloromethane) from the process for regulatory reasons."

The Diagnosis: DCM is a standard solvent for amide synthesis but is a suspected carcinogen and environmental hazard.

The Solution: Solvent Swapping The following solvents are validated replacements for benzamide synthesis [1, 2]:

  • 2-MeTHF (2-Methyltetrahydrofuran): Derived from biomass. Excellent phase separation with water. Higher boiling point (80°C) allows for safer operation than DCM.

  • Ethyl Acetate (EtOAc): Cheap, green, but can undergo transamidation at very high temperatures (rare, but possible).

  • CPME (Cyclopentyl methyl ether): Resists peroxide formation better than THF and has low water solubility.

Safety Warning: 3-Methylbenzoyl chloride is a lachrymator and reacts violently with water [4].[1][2]

  • Never add water directly to the acid chloride.[3]

  • Vent Scrubber: Ensure your reactor vents to a NaOH scrubber to neutralize HCl gas evolved during the reaction.

References
  • Sherwood, J. et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Green Chemistry. Link

  • Prat, D. et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. Link

  • Brown, C.J. et al. (2019). "Process Development of a Scalable Synthesis of an Amide." Organic Process Research & Development. (General principles of amide scaling). Link

  • NOAA Office of Response and Restoration. "Benzoyl Chloride Chemical Datasheet." CAMEO Chemicals.[2] Link

Sources

Optimization

3-methyl-N-propylbenzamide stability and degradation issues

Technical Support Center: 3-Methyl-N-Propylbenzamide Product ID: 3-Me-NPB-Gen Chemical Name: 3-methyl-N-propylbenzamide CAS: 330466-42-7 Molecular Weight: 177.24 g/mol [1] Introduction: Understanding Your Compound Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-N-Propylbenzamide

Product ID: 3-Me-NPB-Gen Chemical Name: 3-methyl-N-propylbenzamide CAS: 330466-42-7 Molecular Weight: 177.24 g/mol [1]

Introduction: Understanding Your Compound

Welcome to the technical support hub for 3-methyl-N-propylbenzamide. This guide goes beyond basic handling; it dissects the molecular vulnerabilities of this secondary amide.[2] While amides are chemically robust, the specific substitution pattern—a meta-methyl group combined with an N-alkyl chain—creates distinct degradation vectors under stress.[1]

This guide is designed for analytical chemists and synthetic researchers requiring high-fidelity data on stability, degradation, and troubleshooting.[1]

Module 1: Chemical Stability & Degradation Pathways

The stability of 3-methyl-N-propylbenzamide is governed by two primary functional motifs: the amide linkage and the benzylic methyl group .

Hydrolysis (The pH Sensitivity)

The amide bond is resonance-stabilized, making it resistant to hydrolysis at neutral pH. However, under extreme pH (pH < 2 or pH > 10) and elevated temperatures, the bond cleaves.

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen renders the carbon electrophilic, leading to cleavage.[3]

  • Basic Hydrolysis: Direct nucleophilic attack by hydroxide ions.[1][3]

  • Degradants: 3-methylbenzoic acid (precipitate in acid) and propylamine (volatile).[1]

Benzylic Oxidation (The "Silent" Degradation)

The methyl group at the meta position is "benzylic," meaning the C-H bonds are weaker (bond dissociation energy ~88 kcal/mol) due to resonance stabilization of the resulting radical.

  • Trigger: Exposure to light (UV), air (oxygen), or trace metal impurities.

  • Mechanism: Radical abstraction of a benzylic hydrogen followed by oxygen insertion.[1]

  • Degradants: Alcohol, aldehyde, and carboxylic acid derivatives at the meta position, while the amide bond remains intact.

Visualizing Degradation

The following diagram illustrates the primary breakdown pathways you must monitor.

DegradationPathways Parent 3-methyl-N-propylbenzamide (MW: 177.24) Acid 3-methylbenzoic acid (MW: 136.15) *Polar Impurity* Parent->Acid Hydrolysis (pH < 2 or > 10, Heat) Amine Propylamine (MW: 59.11) *Volatile* Parent->Amine Hydrolysis BenzylicAlc Intermediate Alcohol (MW: 193.24) Parent->BenzylicAlc Oxidation (Light/Air/Metals) BenzylicAcid 3-(propylcarbamoyl)benzoic acid (MW: 207.23) BenzylicAlc->BenzylicAcid Further Oxidation

Figure 1: Primary degradation pathways.[1] The red path indicates hydrolytic cleavage; the yellow path indicates oxidative modification of the side chain.

Module 2: Analytical Troubleshooting (HPLC & LC-MS)

Common issues encountered during HPLC analysis and their root causes.

Diagnostic Table: Identifying Impurities
ObservationLikely CulpritMechanismTroubleshooting Step
New Peak (Early Eluting) 3-methylbenzoic acidHydrolysisCheck mobile phase pH. If acidic, this peak will be retained; if neutral/basic, it elutes near void volume.
New Peak (Late Eluting) Oxidized dimersRadical couplingCheck sample storage. Was it exposed to light?
Mass Shift: M+16 N-oxide or Benzyl alcoholOxidationUncommon for secondary amides.[1] Likely hydroxylation of the benzylic methyl.[4]
Mass Shift: M+14 Carbonyl derivativeOxidationOxidation of benzylic methyl to aldehyde (

).[1]
Peak Tailing Silanol InteractionSecondary InteractionThe amide nitrogen can interact with free silanols.[1] Add 0.1% TFA or Formic Acid to mobile phase.[1]
Troubleshooting Logic Flow

Use this decision tree when you observe an unknown peak in your chromatogram.

TroubleshootingTree Start Unknown Peak Detected CheckRT Is Peak More Polar? (Earlier RT in Reverse Phase) Start->CheckRT CheckMass Check Mass Spec (m/z) CheckRT->CheckMass Yes CheckRT->CheckMass No (Later RT) Hydrolysis Suspect Hydrolysis: 3-methylbenzoic acid CheckMass->Hydrolysis m/z = 137 (Acid fragment) Oxidation Suspect Oxidation: Benzylic derivatives CheckMass->Oxidation m/z = M+14 (Aldehyde) or M+16 (Alcohol) Dimer Suspect Aggregation/Dimer CheckMass->Dimer m/z = 2M+H

Figure 2: Analytical decision matrix for identifying impurity peaks based on retention time and mass shift.[1]

Module 3: Storage & Handling Protocols

To maintain purity >98% over long durations, adhere to these strict protocols.

1. The "Amber Rule" (Light Protection)

  • Why: The benzylic carbon is photo-labile.[1] UV light can initiate radical formation, leading to the yellowing of the compound (formation of conjugated degradation products).

  • Protocol: Always store solid material in amber glass vials. If using clear vials, wrap entirely in aluminum foil.

2. Hygroscopicity Management

  • Why: Amides can hydrogen bond with water.[1][5] While not deliquescent, adsorbed moisture accelerates hydrolysis if trace acid/base is present.[1]

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1] Store desiccated at 4°C.

3. Solvent Compatibility

  • Preferred Solvents: DMSO, Methanol, Ethanol (High solubility).

  • Avoid: Acetone (if primary amines are present as impurities, they forms imines), or unbuffered aqueous solutions for long-term storage.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound for sterile applications?

  • Answer: Proceed with caution. While the amide bond is thermally stable, autoclaving (121°C, 15 psi) in aqueous solution can induce hydrolysis, especially if the pH is not strictly neutral (pH 7.0).

  • Recommendation: Sterile filter (0.22 µm PTFE or Nylon) the solution instead of autoclaving.

Q2: I see a "Ghost Peak" at the same retention time as my product in the blank. Why?

  • Answer: This is often "Carryover."[1] Secondary amides can stick to the rotor seal or injection needle of the HPLC due to hydrogen bonding.

  • Fix: Change your needle wash solvent to a mixture of Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid to ensure complete protonation and solubility during the wash cycle.

Q3: The solid material has turned slightly yellow. Is it still usable?

  • Answer: The yellow color indicates surface oxidation (benzylic oxidation products).[1]

  • Fix: If purity is critical, recrystallize from a mixture of Ethanol/Water.[1] If used for rough screening, the impurity level may still be <1% despite the color (oxidized species have high extinction coefficients).

Q4: What is the expected solubility in water?

  • Answer: Low. With a LogP of ~2.4, 3-methyl-N-propylbenzamide is lipophilic.[1]

  • Data:

    • Water: < 1 mg/mL

    • DMSO: > 50 mg/mL

    • Ethanol: > 20 mg/mL

References

  • Amide Hydrolysis Mechanisms

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Standard text describing acid/base hydrolysis of amides).
    • Chemistry LibreTexts. (2021).[1][6][7][8][9] "Hydrolysis of Amides." Link

  • Benzylic Oxidation

    • Master Organic Chemistry.[1] (2018).[1][8][9][10] "Reactions on the Benzylic Carbon: Bromination and Oxidation."[1][10] Link

    • National Institutes of Health (NIH).[1] (2024).[1][9][11] "Benzylic C–H Oxidation: Recent Advances." Link

  • HPLC Troubleshooting

    • Sigma-Aldrich.[1] "HPLC Troubleshooting Guide."[1] Link

    • Phenomenex.[1][12] "HPLC Troubleshooting Mini Guide." Link

  • Physical Property Data

    • PubChem.[1][11] "3-methyl-N-propylbenzamide Compound Summary." Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-methyl-N-propylbenzamide

Welcome to the technical support center for the synthesis of 3-methyl-N-propylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methyl-N-propylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of this important amide.

I. Troubleshooting Guide: Side Reactions and Impurities

This section addresses specific issues that may arise during the synthesis of 3-methyl-N-propylbenzamide, focusing on the identification and mitigation of side reactions.

Question 1: My final product yield is significantly lower than expected. What are the likely causes related to side reactions?

Several side reactions can contribute to a lower-than-expected yield of 3-methyl-N-propylbenzamide. The most common synthetic route involves the reaction of 3-methylbenzoyl chloride with n-propylamine.[][2] Here are the primary culprits for yield loss:

  • Hydrolysis of the Acyl Chloride: 3-Methylbenzoyl chloride is highly reactive and susceptible to hydrolysis by any moisture present in the reaction setup.[] This hydrolysis reaction converts the acyl chloride back to 3-methylbenzoic acid, which will not react with n-propylamine under these conditions.

  • Formation of a Salt with the Amine: The reaction between 3-methylbenzoyl chloride and n-propylamine produces one equivalent of hydrochloric acid (HCl) as a byproduct.[2][3] This HCl will react with the unreacted n-propylamine, a base, to form n-propylammonium chloride. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively reducing the amount of available amine and potentially halting the reaction at a maximum of 50% yield if no additional base is used.[2]

  • Double Acylation of the Amine: While less common with primary amines under controlled conditions, it is possible for a second molecule of 3-methylbenzoyl chloride to react with the newly formed amide, particularly if the reaction temperature is too high or if there is a significant excess of the acyl chloride.

Mitigation Strategies:

StrategyRationale
Use of Anhydrous Conditions Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the 3-methylbenzoyl chloride. Use anhydrous solvents.[4]
Inclusion of a Base To neutralize the HCl byproduct, a non-nucleophilic base such as triethylamine or pyridine should be added to the reaction mixture.[] This prevents the formation of the unreactive n-propylammonium salt. Inorganic bases like sodium carbonate or potassium carbonate can also be used and may result in a cleaner reaction.[]
Controlled Reagent Addition The 3-methylbenzoyl chloride should be added slowly to the solution of n-propylamine and the base, preferably at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[] This minimizes local excesses of the acyl chloride and reduces the likelihood of side reactions.
Question 2: I'm observing an unexpected peak in my NMR spectrum. What could it be?

Unexpected peaks in the NMR spectrum often indicate the presence of impurities or side products. Here are some possibilities and how to identify them:

  • Unreacted 3-methylbenzoic acid: If hydrolysis of the acyl chloride occurred, you would see the characteristic carboxylic acid proton peak in the 1H NMR spectrum (typically a broad singlet between 10-13 ppm).

  • N,N-dipropylurea: This can form if the n-propylamine reacts with any carbon dioxide from the air, especially if a strong base is used. The resulting urea derivative will have distinct signals in the 1H and 13C NMR spectra.

  • Over-acylated product: The diacylated product would show a more complex aromatic region in the 1H NMR and a downfield shift of the N-propyl protons compared to the desired product.

Troubleshooting Workflow:

Caption: A troubleshooting workflow for identifying unknown NMR peaks.

Question 3: My product is difficult to purify. What are some effective purification strategies?

Purification of 3-methyl-N-propylbenzamide can sometimes be challenging due to the similar polarities of the product and certain side products.

  • Aqueous Workup: An initial aqueous wash can be very effective. Washing with a dilute acid solution (e.g., 1M HCl) will protonate and remove any unreacted n-propylamine. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will deprotonate and remove any 3-methylbenzoic acid.[5]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying amides. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be a highly effective final purification step.[6]

II. Frequently Asked Questions (FAQs)

What is the most common and efficient method for synthesizing 3-methyl-N-propylbenzamide?

The most prevalent and generally efficient method is the Schotten-Baumann reaction, which involves the acylation of n-propylamine with 3-methylbenzoyl chloride in the presence of a base.[7] This method is favored for its relatively high yields and mild reaction conditions.[] The 3-methylbenzoyl chloride is typically prepared from 3-methylbenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8]

Are there alternative synthetic routes that might avoid some of these side reactions?

Yes, several other methods for amide bond formation exist, although they may have their own sets of potential side reactions.

  • Amide Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple 3-methylbenzoic acid with n-propylamine.[][7] These methods avoid the need to first synthesize the acyl chloride. However, the byproducts of these reagents can sometimes be difficult to remove.

  • Reaction with Anhydrides: 3-Methylbenzoic anhydride can also be used as an acylating agent. Anhydrides are generally less reactive than acyl chlorides, which can sometimes lead to cleaner reactions, but may require more forcing conditions.[2]

How can I confirm the successful synthesis and purity of my 3-methyl-N-propylbenzamide?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the final product and for identifying any impurities.[9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide carbonyl (C=O) stretch around 1630-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • Melting Point Analysis: If the product is a solid, a sharp melting point close to the literature value indicates high purity.

What are the key safety precautions to take during this synthesis?
  • 3-Methylbenzoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • n-Propylamine is a flammable and corrosive liquid. It should also be handled in a fume hood.

  • The reaction between the acyl chloride and the amine is often exothermic and should be cooled in an ice bath during the addition of the acyl chloride.[]

III. Reaction Mechanisms

Reaction_Mechanisms cluster_desired Desired Reaction: Amide Formation cluster_side Side Reactions AcylChloride 3-Methylbenzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + n-Propylamine Amine n-Propylamine Amine->Tetrahedral_Intermediate Product 3-Methyl-N-propylbenzamide Tetrahedral_Intermediate->Product - HCl HCl HCl AcylChloride_Side 3-Methylbenzoyl Chloride Hydrolysis_Product 3-Methylbenzoic Acid AcylChloride_Side->Hydrolysis_Product + H₂O Water Water Water->Hydrolysis_Product Amine_Side n-Propylamine Salt_Product n-Propylammonium Chloride Amine_Side->Salt_Product + HCl HCl_Side HCl HCl_Side->Salt_Product

Caption: Desired reaction pathway and common side reactions.

IV. References

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0429921A1 - Process for preparing 3-methyl-benzylchloride. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). 2-(N-allylsulfamoyl)-N-propylbenzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-propylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-N-propylbenzamide. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Evergreensino. (2025, July 2). What are the reaction products of M-Toluoyl Chloride and alcohols? Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • ACS Publications. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Retrieved from [Link]

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity Profile of 3-Methyl-N-Propylbenzamide

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth comparative analysis of the cross-reactivity of 3-methyl-N-propylbenzamide, a representative benzamide derivative. While specific experimental data for this exact molecule is not publicly available, this guide, grounded in the well-established pharmacology of the benzamide class, presents a comprehensive framework for its evaluation. We will operate under the scientifically supported hypothesis that 3-methyl-N-propylbenzamide is a ligand for the Dopamine D2 receptor, a common target for many psychoactive benzamides.

This guide will objectively compare its hypothetical binding affinity and functional activity at the D2 receptor with its potential interactions at a panel of clinically relevant off-targets. All supporting data is representative of values reported in the scientific literature for structurally similar benzamide compounds, and detailed experimental protocols are provided to ensure scientific integrity and reproducibility.

The Critical Importance of Cross-Reactivity Profiling

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities, including antipsychotic, antiemetic, and prokinetic effects. This diversity of action underscores the propensity of benzamide derivatives to interact with multiple biological targets. Consequently, a thorough cross-reactivity assessment is not merely a regulatory requirement but a fundamental step in characterizing the compound's mechanism of action and predicting its safety profile. Unforeseen off-target interactions can lead to adverse drug reactions or, in some cases, reveal opportunities for drug repurposing.

Selection of a Cross-Reactivity Panel

Based on the known polypharmacology of benzamide derivatives, a logical cross-reactivity panel for a putative D2 receptor ligand would include other monoamine G-protein coupled receptors (GPCRs) and the sigma receptors, which are known to bind various CNS-active compounds.

Our selected panel for this comparative guide includes:

  • Primary Target: Dopamine D2 Receptor

  • Dopamine Receptor Subtypes: Dopamine D1 and D3 Receptors

  • Serotonin Receptors: 5-HT1A, 5-HT2A, and 5-HT4 Receptors

  • Sigma Receptors: Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

Comparative Binding Affinity Profile

The initial step in a cross-reactivity study is to determine the binding affinity of the compound at the primary target and the selected off-targets. This is typically achieved through competitive radioligand binding assays. In these assays, the ability of the test compound (3-methyl-N-propylbenzamide) to displace a known high-affinity radioligand from its receptor is measured. The resulting data is used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

The following table presents a hypothetical, yet representative, binding affinity profile for 3-methyl-N-propylbenzamide, based on published data for analogous benzamides.

Target ReceptorRepresentative RadioligandHypothetical Ki (nM) for 3-Methyl-N-Propylbenzamide
Dopamine D2 [³H]-Spiperone 15
Dopamine D1[³H]-SCH23390> 1000
Dopamine D3[³H]-7-OH-DPAT85
Serotonin 5-HT1A[³H]-8-OH-DPAT450
Serotonin 5-HT2A[³H]-Ketanserin980
Serotonin 5-HT4[³H]-GR113808> 1000
Sigma-1 (σ1)[³H]-(+)-Pentazocine250
Sigma-2 (σ2)[³H]-DTG (in the presence of (+)-pentazocine to mask σ1 sites)500

Interpretation of Binding Data:

The hypothetical data suggests that 3-methyl-N-propylbenzamide exhibits a high affinity for the Dopamine D2 receptor. It shows moderate affinity for the D3 receptor and weaker, but still notable, affinity for the σ1 receptor. The significantly higher Ki values for D1, 5-HT1A, 5-HT2A, 5-HT4, and σ2 receptors suggest a lower likelihood of direct, high-potency interactions at these sites. The selectivity for D2 over D3 is approximately 5.7-fold, while the selectivity over σ1 is approximately 16.7-fold.

Functional Activity Assessment

While binding affinity indicates the strength of interaction, it does not reveal the functional consequence of that binding (i.e., whether the compound acts as an agonist, antagonist, or inverse agonist). Therefore, functional assays are essential to complete the cross-reactivity profile. For GPCRs like the dopamine and serotonin receptors, common functional assays include GTPγS binding and second messenger assays (e.g., cAMP modulation).

GTPγS Binding Assay

The GTPγS binding assay measures the activation of G-proteins, an early step in GPCR signaling. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.

cAMP Functional Assay

Dopamine D2 and D3 receptors, as well as 5-HT1A receptors, are typically coupled to the Gi/o family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Conversely, D1 and 5-HT4 receptors are coupled to Gs, which stimulates adenylyl cyclase and increases cAMP levels. Measuring changes in cAMP concentration in response to the test compound provides a direct measure of its functional activity at these receptors.

The following table summarizes the hypothetical functional activity of 3-methyl-N-propylbenzamide at the receptors for which it showed significant binding affinity.

Target ReceptorFunctional AssayHypothetical EC50/IC50 (nM)Functional Effect
Dopamine D2 cAMP Assay IC50 = 35 Antagonist
Dopamine D3GTPγS Binding AssayIC50 = 150Antagonist
Sigma-1 (σ1)N/A (Functional assays are complex and context-dependent)--

Interpretation of Functional Data:

The hypothetical functional data suggests that 3-methyl-N-propylbenzamide acts as an antagonist at both the D2 and D3 receptors, with a higher potency at the D2 receptor. This profile is consistent with many clinically used antipsychotic benzamides. The functional activity at the sigma-1 receptor would require more specialized assays beyond the scope of this general guide.

Experimental Protocols

To ensure the scientific validity and reproducibility of the presented data, detailed, step-by-step methodologies for the key assays are provided below.

Radioligand Binding Assay Protocol

This protocol is a general template and should be optimized for each specific receptor.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis prep1 Homogenize tissue or cells in ice-cold buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 inc1 Add membrane preparation to assay plate prep4->inc1 inc2 Add radioligand (e.g., [³H]-Spiperone) inc1->inc2 inc3 Add competing ligand (3-methyl-N-propylbenzamide) in varying concentrations inc2->inc3 inc4 Incubate at appropriate temperature and time inc3->inc4 sep1 Rapidly filter through glass fiber filters inc4->sep1 sep2 Wash filters with ice-cold buffer sep1->sep2 sep3 Measure radioactivity using a scintillation counter sep2->sep3 ana1 Calculate specific binding sep3->ana1 ana2 Generate competition curve ana1->ana2 ana3 Determine IC50 and calculate Ki ana2->ana3

Workflow for a typical radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cultured cells expressing the target receptor in an appropriate ice-cold buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Incubation:

    • In a 96-well plate, add a specific amount of membrane protein to each well.

    • Add a fixed concentration of the appropriate radioligand (typically at or near its Kd value).

    • Add the competing ligand (3-methyl-N-propylbenzamide) at a range of concentrations.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competing ligand concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of competing ligand that displaces 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay Protocol

This protocol describes a common method for measuring changes in intracellular cAMP levels.

cAMP_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cell1 Culture cells expressing the target GPCR cell2 Seed cells into a 96-well plate cell1->cell2 cell3 Incubate until desired confluency cell2->cell3 treat1 Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) cell3->treat1 treat2 Add 3-methyl-N-propylbenzamide at various concentrations treat1->treat2 treat3 For antagonist mode, add a fixed concentration of an agonist treat2->treat3 treat4 Incubate for a specific time treat3->treat4 det1 Lyse the cells treat4->det1 det2 Add cAMP detection reagents (e.g., HTRF or ELISA) det1->det2 det3 Incubate to allow for detection reaction det2->det3 det4 Read the signal (e.g., fluorescence or absorbance) det3->det4 ana1 Generate a cAMP standard curve det4->ana1 ana2 Convert raw signal to cAMP concentration ana1->ana2 ana3 Plot cAMP concentration vs. compound concentration ana2->ana3 ana4 Determine EC50 or IC50 ana3->ana4

Workflow for a typical cAMP functional assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture a cell line stably or transiently expressing the GPCR of interest.

    • Seed the cells into a 96-well plate and allow them to adhere and grow to the desired confluency.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • For agonist testing, add 3-methyl-N-propylbenzamide at various concentrations.

    • For antagonist testing, add 3-methyl-N-propylbenzamide at various concentrations, followed by the addition of a fixed concentration of a known agonist (typically at its EC80).

    • Incubate the plate at 37°C for a predetermined time.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Add the cAMP detection reagents. Common formats include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescent assays.

    • Incubate the plate to allow the detection reaction to proceed.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist response).

Conclusion and Future Directions

This comparative guide provides a comprehensive framework for evaluating the cross-reactivity profile of 3-methyl-N-propylbenzamide, a representative benzamide derivative. Based on the established pharmacology of this compound class, we have hypothesized its primary target as the Dopamine D2 receptor and outlined a systematic approach to assess its selectivity against a panel of relevant off-targets. The provided hypothetical data, which is representative of published findings for similar compounds, suggests that 3-methyl-N-propylbenzamide is a potent and selective D2 antagonist with some affinity for the D3 receptor.

It is crucial to emphasize that the data presented here is illustrative. A definitive cross-reactivity profile for 3-methyl-N-propylbenzamide can only be established through rigorous experimental testing using the detailed protocols provided. Further investigations could also include a broader off-target screening panel, such as the SafetyScreen44 panel from Eurofins, to identify potential interactions with other receptor families, ion channels, and enzymes. Additionally, cellular and in vivo studies are necessary to confirm the functional consequences of any observed off-target binding and to fully elucidate the compound's overall pharmacological and toxicological profile.

References

  • Reitz, A. B., et al. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 41(12), 1997-2009. [Link]

  • Camps, P., et al. (2004). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(1), 149-152. [Link]

  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]

  • Gabriel, D., et al. (2005). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Leopoldo, M., et al. (2011). 5-HT and DA receptor affinity of arylpiperazine derivatives with terminal benzamide fragment. Farmaco, 56(5-7), 385-391. [Link]

  • Berque-Bestel, I., et al. (2003). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 28(9), 3584. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved February 7, 2024, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 7, 2024, from [Link]

Safety & Regulatory Compliance

Safety

Technical Advisory: Safe Handling &amp; PPE Protocol for 3-Methyl-N-Propylbenzamide

Topic: Personal protective equipment for handling 3-methyl-N-propylbenzamide Audience: Researchers, scientists, and drug development professionals.[1][2][3][4] Role: Senior Application Scientist. Executive Summary: The P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-methyl-N-propylbenzamide Audience: Researchers, scientists, and drug development professionals.[1][2][3][4] Role: Senior Application Scientist.

Executive Summary: The Precautionary Standard

Handling 3-methyl-N-propylbenzamide (CAS: 330466-42-7) requires a safety protocol that transcends generic "lab safety" rules.[1][2][3][4] As a structural analog to known insect repellents (e.g., DEET) and bioactive benzamides, this compound presents specific risks related to cutaneous absorption and mucous membrane irritation .[1][3][4][5]

This guide moves beyond simple compliance. It establishes a self-validating safety system designed to protect the researcher’s long-term health and the integrity of experimental data.[1][2][3][4][5] We treat this substance as a Category 2 Irritant (Skin/Eye) and a potential STOT-SE 3 (Respiratory Irritant) agent based on Structure-Activity Relationship (SAR) analysis of the benzamide class [1].[2][3][4][5]

Chemical Profile & Hazard Logic

To select the correct PPE, we must first understand the causality of the hazard.[1][3][4][5] The lipophilic propyl chain facilitates skin permeation, while the amide moiety can interact with protein structures, leading to irritation or sensitization.[1][3][4][5]

Table 1: Technical Specifications & Risk Factors
PropertySpecificationOperational Implication
Chemical Name 3-methyl-N-propylbenzamideTarget compound.[1][2][3][4][6][7]
CAS Number 330466-42-7Unique identifier for SDS verification [2].
Molecular Weight 177.24 g/mol Moderate size; potential for dust generation if solid.[1][3][4][5]
Physical State Solid (likely) or Viscous LiquidSolid: Inhalation risk (dust).[2][3][4][5] Liquid: Splash/Absorption risk.[1][3][4][5]
Primary Hazards Skin/Eye Irritant (H315, H319)Requires barrier protection for all exposed keratinized tissue.[1][3][4][5]
Secondary Hazards STOT SE 3 (H335)Respiratory protection is mandatory outside a fume hood.[2][3][4][5]
Solubility Organic Solvents (DMSO, MeOH)Glove permeation rates will change once dissolved.[1][3][4][5]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the state of the matter and the solvent carrier .[1][3][4][5]

The "Double-Barrier" Glove Protocol
  • Why? Single nitrile gloves can have microscopic defects or degrade upon contact with organic solvents used to dissolve this benzamide (e.g., Dichloromethane or Methanol).[1][3][4][5]

  • Protocol:

    • Inner Layer: 4 mil Nitrile (Inspection layer).[2][3][4][5]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).[2][3][4][5]

    • Change Frequency: Immediately upon splash, or every 60 minutes of active handling.

Respiratory Defense[1][2][3][4]
  • Engineering Control First: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2][3][4][5]

  • PPE Backup: If hood access is compromised or during spill cleanup, a Half-face respirator with P100/OV (Organic Vapor) cartridges is required.[1][2][3][4][5] N95s are insufficient for organic vapors.[1][3][4][5]

Visual Decision Logic: PPE Selection

PPE_Decision_Tree Start Start: Handling 3-methyl-N-propylbenzamide State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Pipetting Hood Is Fume Hood Available? Solid->Hood Liquid->Hood Standard Standard Protocol: - Double Nitrile Gloves - Lab Coat + Sleeves - Safety Goggles Hood->Standard Yes Resp_Req RESPIRATOR REQUIRED: - P100/OV Cartridge - Full Face Shield Hood->Resp_Req No (Emergency) Splash Splash Risk: Add Apron & Face Shield Standard->Splash High Volume (>50mL)

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and engineering controls.[1][2][3][4][5]

Operational Protocol: The "Zero-Contact" Workflow

This protocol ensures that the researcher never relies solely on PPE.[1][3][4][5] The PPE is the last line of defense, not the first.[1][3][4][5]

Phase 1: Preparation (The Setup)
  • Verify Ventilation: Check fume hood monitor. Flow must be stable.

  • Barrier Setup: Lay down an absorbent, plastic-backed bench liner (e.g., Benchkote) in the hood.[1][3][4][5] This captures micro-spills and prevents the chemical from contaminating the permanent work surface.[1][3][4][5]

  • Tool Isolation: Designate a specific spatula and balance area.[1][3][4][5] Do not move these tools out of the hood until decontaminated.

Phase 2: Handling & Transfer
  • For Solids (Weighing):

    • Static Control: Use an antistatic gun if the powder is flighty.[1][3][4][5]

    • Technique: Weigh directly into a tared vial inside the hood. If the balance is outside, use a secondary container (sealed) for transport.[1][3][4][5] Never open the stock bottle outside the hood.[1][3][4][5]

  • For Liquids/Solutions:

    • The "Low-Hand" Rule: Keep hands as low as possible in the hood to minimize turbulence.

    • Cap Management: Never place a cap face-down. Hold it or place it face-up on the liner to prevent rim contamination.[2][3][4][5]

Phase 3: Decontamination & Waste[1][2][3][4][5]
  • Solvent Wash: Rinse all tools (spatulas, pipette tips) with acetone or ethanol into a dedicated liquid waste beaker before removing them from the hood.[1][3][4][5]

  • Glove Removal: Use the "Beak Method" (pulling the first glove off by the palm, balling it into the second hand, and peeling the second glove over the first) to ensure no skin contact with the outer surface.[1][3][4][5]

  • Disposal:

    • Solid Waste: Hazardous waste bin (solid).[2][3][4][5]

    • Liquid Waste: Halogen-free organic solvent waste (unless dissolved in DCM/Chloroform).[2][3][4][5]

Emergency Response: Spill Management

In the event of a spill, immediate action minimizes exposure.[1][3][4][5]

Scenario A: Dry Spill (Powder)
  • Do NOT Sweep: Sweeping generates dust.[1][3][4][5]

  • Cover: Gently place a chemically compatible wipe (Kimwipe) over the powder.[2][3][4][5]

  • Wet: Dampen the wipe with a solvent (Ethanol/Isopropanol) to solubilize and trap the powder.[2][3][4][5]

  • Scoop: Lift the damp mass and dispose of it as hazardous solid waste.

Scenario B: Wet Spill (Solution)
  • Evacuate: If >100mL outside a hood, evacuate the area.[1][3][4][5]

  • Absorb: Use polypropylene pads or vermiculite.[1][3][4][5]

  • Neutralize: Wash the surface with soap and water after bulk removal to remove oily residues common with benzamides.[1][3][4][5]

References

  • PubChem. 3-methyl-N-propylbenzamide Compound Summary. National Library of Medicine.[1][3][4][5] Accessed October 2023.[1][3][4][5] [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link][2][3][4][5]

Sources

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